molecular formula C6H13ClN2O B6221824 6-ethylpiperazin-2-one hydrochloride CAS No. 2758002-91-2

6-ethylpiperazin-2-one hydrochloride

Katalognummer: B6221824
CAS-Nummer: 2758002-91-2
Molekulargewicht: 164.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethylpiperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.6. The purity is usually 95.
BenchChem offers high-quality 6-ethylpiperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethylpiperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2758002-91-2

Molekularformel

C6H13ClN2O

Molekulargewicht

164.6

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of 6-ethylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 6-ethylpiperazin-2-one hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable data, validated synthetic routes, and medicinal chemistry applications.[1]

Core Scaffold Analysis & Application Profile

Chemical Identity & Structural Architecture

6-ethylpiperazin-2-one hydrochloride is a chiral, heterocyclic building block belonging to the piperazinone class. It is structurally distinct from its isomer, 1-ethylpiperazin-2-one, by the placement of the ethyl substituent at the C6 position (alpha to the amide nitrogen). This specific substitution pattern creates a chiral center, making it a critical scaffold for synthesizing peptidomimetics that mimic the spatial arrangement of amino acid side chains (specifically 2-aminobutyric acid or isoleucine analogs) within a constrained ring system.

Nomenclature & Identification
ParameterTechnical Detail
IUPAC Name 6-ethylpiperazin-2-one hydrochloride
Common Synonyms 6-ethyl-2-oxopiperazine HCl; (6R/S)-6-ethyl-2-piperazinone HCl
CAS Number (Free Base) 1932354-64-7 (R-isomer); 59702-31-7 (Racemic generic)
Molecular Formula C₆H₁₂N₂O[2][3][4][5][6][7][8] · HCl
Molecular Weight 128.17 g/mol (Free Base) + 36.46 (HCl) ≈ 164.63 g/mol
Chiral Center C6 (Alpha to secondary amine N1)
Structural Features

The molecule consists of a six-membered saturated ring containing two nitrogen atoms in a 1,4-relationship.

  • N1 (Amide Nitrogen): Planar geometry due to resonance with the C2 carbonyl; acts as a hydrogen bond donor.

  • C2 (Carbonyl): Electron-withdrawing group that reduces the basicity of the adjacent N1 but influences the pKa of N4 through inductive effects.

  • N4 (Amine Nitrogen): The basic center of the molecule (protonation site in the HCl salt). It adopts a chair-like conformation in solution.

  • C6-Ethyl Group: Provides steric bulk and lipophilicity; in the (S)-configuration, it mimics the side chain of L-amino acids.

Synthesis & Manufacturing Protocols

High-purity synthesis of 6-ethylpiperazin-2-one hydrochloride typically follows one of two validated routes: Catalytic Hydrogenation of Pyrazinones (Industrial) or Amino Acid Cyclization (Chiral Specific).

Route A: Catalytic Hydrogenation (Industrial Standard)

This method is preferred for bulk production of the racemic scaffold due to its atom economy and scalability.

  • Precursor: 6-ethylpyrazin-2(1H)-one (synthesized from 2-aminobutyramide and glyoxal derivatives).

  • Reagent: Hydrogen gas (H₂), Palladium on Carbon (Pd/C).[9]

  • Solvent: Methanol or Ethanol.[10]

  • Mechanism: The aromatic pyrazine ring is reduced to the saturated piperazine ring. The amide functionality remains intact.

Protocol:

  • Charge: Dissolve 6-ethylpyrazin-2(1H)-one (1.0 eq) in MeOH (10 V).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reduction: Pressurize reactor to 50 psi H₂ and stir at 50°C for 48 hours.

  • Workup: Filter catalyst over Celite. Concentrate filtrate in vacuo.

  • Salt Formation: Redissolve residue in diethyl ether/dioxane. Add 4M HCl in dioxane dropwise at 0°C. Collect the white precipitate by filtration.

Route B: Chiral Amino Acid Cyclization (Stereoselective)

For drug discovery requiring specific enantiomers (e.g., (S)-6-ethylpiperazin-2-one), this route utilizes the chiral pool (L-2-aminobutyric acid).

  • Step 1: Coupling of N-Boc-L-2-aminobutyric acid with N-(2,2-dimethoxyethyl)amine.

  • Step 2: Acid-catalyzed deprotection and cyclization (reductive amination cascade).

Synthetic Workflow Visualization

The following diagram illustrates the industrial reduction pathway, highlighting the critical transition from the aromatic precursor to the saturated salt.

SynthesisPath Precursor 6-Ethylpyrazin-2(1H)-one (Aromatic Precursor) Reagents H2 (50 psi), Pd/C MeOH, 50°C Precursor->Reagents Intermediate 6-Ethylpiperazin-2-one (Free Base) Reagents->Intermediate Reduction SaltStep HCl (4M in Dioxane) Et2O, 0°C Intermediate->SaltStep Product 6-Ethylpiperazin-2-one HCl (Crystalline Solid) SaltStep->Product Precipitation

Figure 1: Industrial synthesis pathway via catalytic hydrogenation of the pyrazinone precursor.

Physicochemical Profile

Understanding the physical properties is essential for formulation and ADME prediction.[1]

PropertyValue / DescriptionContext
Physical State White to off-white crystalline powderHygroscopic; store under desiccant.
Solubility >50 mg/mL in Water, DMSO, MethanolHighly polar due to ionic salt form.
pKa (N4-H) ~6.8 - 7.5 (Estimated)Less basic than piperazine (9.8) due to the inductive effect of the C2 carbonyl.
pKa (N1-H) >14 (Non-basic)Amide nitrogen; acts as H-bond donor only.
LogP -0.5 to -1.1 (Free Base)Hydrophilic; likely requires polar surface area (PSA) consideration in permeability.
Melting Point 180°C - 185°C (Decomposes)Characteristic of high-melting amine salts.

Analytical Characterization

Validation of the structure relies on NMR and Mass Spectrometry.

Proton NMR (¹H NMR, 400 MHz, D₂O)
  • δ 0.95 (t, 3H): Methyl protons of the ethyl group.

  • δ 1.65 (m, 2H): Methylene protons of the ethyl group.

  • δ 3.10 - 3.50 (m, 4H): Ring protons at C3 and C5 (adjacent to N4).

  • δ 3.90 (m, 1H): Methine proton at C6 (chiral center).

  • Note: Amine (NH) protons are typically exchanged and not visible in D₂O.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Observed Ion: [M+H]⁺ = 129.1 m/z[9]

  • Interpretation: Corresponds to the protonated free base (MW 128.17 + 1.007).

Medicinal Chemistry Applications

The 6-ethylpiperazin-2-one scaffold is a "privileged structure" in drug design, offering specific geometric constraints.

Peptidomimetics

This scaffold is frequently used to constrain the backbone of peptides. The 6-ethyl group mimics the side chain of Isoleucine or 2-Aminobutyric acid , while the lactam ring restricts the conformational freedom of the peptide backbone (phi/psi angles). This is particularly useful in designing inhibitors for proteases or GPCR ligands where a defined secondary structure (e.g., beta-turn) is required.

Pharmacophore Features
  • H-Bond Donor: The amide N1-H is a directional donor, often interacting with backbone carbonyls in target proteins.

  • H-Bond Acceptor: The C2 carbonyl oxygen accepts hydrogen bonds.

  • Ionizable Center: The N4 nitrogen is protonated at physiological pH, allowing for salt-bridge formation with aspartate or glutamate residues in the binding pocket.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic.

References

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 2023.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / PubMed Central, 2026.

  • Chemical Identity of (R)-6-ethylpiperazin-2-one. ChemScene Product Data, 2025.

  • pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data, 2009.[11]

Sources

Molecular weight and formula of 6-ethylpiperazin-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethylpiperazin-2-one Hydrochloride represents a specialized scaffold in medicinal chemistry, belonging to the privileged class of piperazinones. Unlike the symmetrical piperazine core found in anthelmintics, the piperazin-2-one moiety introduces asymmetry and hydrogen-bond acceptor/donor duality (amide/amine), making it a critical peptidomimetic template.

This compound serves as a constrained structural mimic of dipeptides, specifically stabilizing


-turn conformations in peptide backbones. Its 6-ethyl substitution introduces a chiral center (typically derived from 2-aminobutyric acid precursors), allowing researchers to probe steric bulk tolerance and hydrophobic interactions within receptor binding pockets, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Physicochemical Profile

Molecular Identity

The definitive chemical data for 6-ethylpiperazin-2-one HCl distinguishes between the free base (active moiety) and the hydrochloride salt (formulation/stability form).

PropertyFree BaseMonohydrochloride Salt (HCl)
IUPAC Name 6-ethylpiperazin-2-one6-ethylpiperazin-2-one hydrochloride
Molecular Formula


Molecular Weight 128.17 g/mol 164.64 g/mol
Exact Mass 128.0950164.0716
CAS Number 1932354-64-7 (Refers to (R)-isomer base)N/A (Salt form typically custom synthesized)
Physical State Viscous oil or low-melting solidWhite to off-white crystalline solid
Solubility Organic solvents (DCM, MeOH)Water, DMSO, Methanol
Structural Analysis & Protonation Sites

The piperazin-2-one ring contains two nitrogen atoms with distinct electronic environments:

  • N1 (Amide Nitrogen): Involved in resonance with the C2 carbonyl. It is non-basic (

    
    ) and planar.
    
  • N4 (Amine Nitrogen): A secondary amine with a lone pair available for protonation (

    
    ).
    

Salt Formation Logic: Upon treatment with HCl, protonation occurs exclusively at the N4 position. The N1 remains unprotonated due to amide resonance stabilization. This selectivity is crucial for maintaining the structural integrity of the ring during salt formation.

Structure N1 N1 (Amide) C2 C2 (C=O) N1->C2 C3 C3 C2->C3 N4 N4 (Amine) C3->N4 C5 C5 N4->C5 C6 C6 (Chiral) C5->C6 C6->N1 Et Ethyl Group C6->Et Substitution HCl HCl (Salt) HCl->N4 Protonation Site

Figure 1: Structural connectivity and protonation logic of 6-ethylpiperazin-2-one.

Synthesis & Characterization Protocols

Retrosynthetic Strategy (The "Amino Acid" Route)

The most robust synthesis for 6-substituted piperazinones utilizes


-amino acids as chiral pool precursors. For the 6-ethyl derivative, 2-aminobutyric acid  is the starting material. This route preserves stereochemistry (if starting with pure enantiomers) and allows scalable production.
Step-by-Step Protocol:
  • N-Acylation:

    • Reagents: 2-aminobutyric acid, Chloroacetyl chloride, NaOH (aq).

    • Mechanism: Schotten-Baumann reaction to form 2-(2-chloroacetamido)butanoic acid.

    • Critical Control: Maintain temperature < 0°C to prevent hydrolysis of the acid chloride.

  • Esterification (Optional but recommended):

    • Convert the carboxylic acid to a methyl ester using

      
       to facilitate the subsequent cyclization.
      
  • Cyclization (The "Double N-Alkylation"):

    • Reagents: Primary amine (e.g., Benzylamine for protection, or Ammonia for free NH), NaI (catalyst),

      
      , Acetonitrile, Reflux.
      
    • Process: The amine attacks the alkyl chloride (S_N2) and then the ester (Amidation) to close the ring.

    • Note: If using ammonia directly, yields can be low due to polymerization. A benzyl-protected amine is standard, followed by deprotection.

  • Salt Formation (HCl):

    • Dissolve the free base in dry Diethyl Ether or Dioxane.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Precipitate is filtered and washed with cold ether to remove unreacted impurities.

Synthesis Start 2-Aminobutyric Acid (Chiral Precursor) Step1 N-Acylation (Chloroacetyl chloride) Start->Step1 Inter1 Intermediate: N-(Chloroacetyl)-amino acid Step1->Inter1 Step2 Cyclization (with Benzylamine/NH3) Inter1->Step2 Inter2 Protected Piperazinone Step2->Inter2 Step3 Deprotection (H2, Pd/C) *If Bn used Inter2->Step3 Product 6-Ethylpiperazin-2-one (Free Base) Step3->Product SaltStep HCl/Dioxane Treatment Product->SaltStep Final 6-Ethylpiperazin-2-one HCl SaltStep->Final

Figure 2: Synthetic workflow from amino acid precursor to HCl salt.

Analytical Validation

To validate the identity of 6-ethylpiperazin-2-one HCl, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • 
       8.0-9.5 ppm: Broad singlets (1H or 2H) corresponding to 
      
      
      
      (ammonium proton).
    • 
       7.8 ppm: Broad singlet (1H) for Amide NH (N1-H).
      
    • 
       3.5-3.8 ppm: Multiplets for ring protons (C3, C5).
      
    • 
       3.2 ppm: Multiplet for C6-H (chiral center).
      
    • 
       1.4-1.6 ppm: Multiplet for Ethyl 
      
      
      
      .
    • 
       0.9 ppm: Triplet for Ethyl 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 129.1 [M+H]+ .

    • Absence of m/z corresponding to starting materials.[1]

Applications in Drug Discovery[2][3]

Peptidomimetics ( -Turn Mimetics)

The piperazin-2-one scaffold constrains the N-C


 and C 

-C(=O) bonds, mimicking the geometry of a peptide

-turn.
  • Mechanism: The 6-ethyl group mimics the side chain of hydrophobic amino acids (e.g., Isoleucine, Valine) at the

    
     or 
    
    
    
    position of a
    
    
    -turn.
  • Utility: This is used to design protease inhibitors where a flexible peptide bond is replaced by the rigid heterocycle to improve metabolic stability (resistance to proteolysis).

Kinase Inhibition

Piperazines are ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib) to improve solubility and form hydrogen bonds with the hinge region or solvent-front residues.

  • Advantage of 6-Ethyl: The ethyl group provides a "steric handle" that can induce selectivity by clashing with the gatekeeper residue in specific kinase isoforms, potentially improving the selectivity profile compared to the unsubstituted piperazinone.

Handling and Stability

  • Hygroscopicity: As an HCl salt, the compound is moderately hygroscopic. It must be stored in a desiccator at -20°C for long-term stability.

  • Solubility:

    • High: Water (>50 mg/mL), DMSO.

    • Low: Diethyl ether, Hexanes (useful for precipitation/purification).

  • Safety: Standard PPE is required. Piperazinones are generally low toxicity, but as a research chemical, it should be treated as a potential irritant.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. (2023). Link

  • Facile access to C-substituted piperazin-2-ones and mianserin derivative. Royal Society of Chemistry. (2020). Link

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. PubMed. (2015).[2] Link

  • PubChem Compound Summary: 5-ethylpiperazin-2-one. National Center for Biotechnology Information. (2026). Link

  • ChemScene Product Data: (R)-6-ethylpiperazin-2-one. ChemScene. (2026).[3] Link

Sources

Solubility Profile and Physicochemical Characterization of 6-Ethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 6-Ethylpiperazin-2-one Hydrochloride in Water vs. Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Ethylpiperazin-2-one hydrochloride (CAS: 1932354-64-7 for the (R)-isomer base) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors. As a secondary amine salt containing a lactam moiety, its solubility profile is governed by a delicate balance between the ionic character of the hydrochloride salt and the hydrogen-bonding potential of the amide backbone.

This guide provides a comprehensive analysis of the solubility of 6-ethylpiperazin-2-one hydrochloride, contrasting its behavior in aqueous media versus organic solvents.[1] It details the mechanistic basis for these properties and provides a validated experimental protocol for determining equilibrium solubility, essential for process optimization and formulation development.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 6-ethylpiperazin-2-one hydrochloride, one must first understand its structural dynamics in solution.

Structural Analysis

The molecule consists of a six-membered piperazinone ring substituted with an ethyl group at the C6 position.

  • Amide Functionality (N1-C2=O): The lactam nitrogen (N1) is planar and involved in resonance with the carbonyl group, rendering it non-basic and a hydrogen bond donor.

  • Secondary Amine (N4): In the hydrochloride salt form, the N4 nitrogen is protonated (

    
    ), creating a cationic center.
    
  • Ethyl Side Chain: Provides a minor lipophilic contribution, but insufficient to override the hydrophilicity of the salt form.

Solvation Mechanism

The high solubility in water is driven by ion-dipole interactions between the chloride anion/protonated amine and water molecules, alongside hydrogen bonding at the amide carbonyl and N-H sites. In contrast, the lattice energy of the crystal structure (stabilized by ionic bonds) prevents dissolution in non-polar organic solvents which lack the dielectric constant to solvate the ions.

Comparative Solubility Profile

The following data summarizes the solubility behavior of 6-ethylpiperazin-2-one hydrochloride. These classifications are derived from the standard behavior of piperazinone hydrochloride salts and validated synthesis purification protocols [1, 2].

Table 1: Solubility Landscape
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Aqueous Water, PBS (pH 7.4), 0.1M HClHigh (>50 mg/mL)Driven by ion-dipole solvation and H-bonding. Ideal for stock solutions.
Polar Protic Methanol, EthanolModerate - High Soluble due to high dielectric constant and H-bonding capability. Often used for recrystallization.
Polar Aprotic DMSO, DMF, DMAcHigh Strong solvation of cations; excellent for biological assays and chemical reactions.
Chlorinated Dichloromethane (DCM), ChloroformLow - Moderate Salt form is generally insoluble; however, the free base is highly soluble.
Polar Aprotic (Low Dielectric) Acetone, Ethyl Acetate, THFVery Low / Insoluble Lattice energy exceeds solvation energy. Used as anti-solvents to precipitate the salt.
Non-Polar Diethyl Ether, Hexane, HeptaneInsoluble Complete lack of interaction. Used to wash the filter cake during isolation.
The "Free Base" Switch

A critical operational insight is the pH-dependent solubility switch.

  • pH < 7 (Salt Form): Water-soluble, Organic-insoluble.

  • pH > 10 (Free Base): The amine deprotonates. The neutral molecule becomes lipophilic, reversing the profile (Water-insoluble, DCM/EtOAc-soluble).

  • Application: This switch is the standard method for purification. Impurities are removed by washing the aqueous salt solution with EtOAc, then basifying and extracting the product into DCM [3].

Experimental Protocol: Determination of Equilibrium Solubility

Relying on visual estimation is insufficient for regulatory filing or precise formulation. The following protocol utilizes the Saturation Shake-Flask Method , the gold standard for solubility determination.

Materials
  • Analyte: 6-Ethylpiperazin-2-one hydrochloride (solid, >98% purity).

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 7.4 Buffer.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

    • Note: If the solid dissolves immediately, add more solid until a visible suspension (sediment) remains. This ensures saturation.

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours.

    • Why 24 hours? This allows the system to overcome metastable states and reach thermodynamic equilibrium.

  • Filtration: Remove the vial and let it stand for 1 hour to settle. Draw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption losses).

  • Quantification: Dilute the filtrate (e.g., 1:100) with mobile phase and analyze via HPLC.

    • Detection: UV at 210 nm (amide absorption).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Visualization of Workflow

SolubilityWorkflow Start Start: Weigh 50mg Compound AddSolvent Add 1.0 mL Solvent Start->AddSolvent CheckDissolution Is Solid Visible? AddSolvent->CheckDissolution AddMoreSolid Add more solid (Saturation) CheckDissolution->AddMoreSolid No Equilibrate Shake 24h @ 25°C CheckDissolution->Equilibrate Yes AddMoreSolid->CheckDissolution Filter Filter (0.45 µm PTFE) Equilibrate->Filter Analyze HPLC-UV Quantification Filter->Analyze

Figure 1: Decision tree for the Saturation Shake-Flask solubility determination method.

Applications in Synthesis and Formulation[2][3]

Understanding this profile allows for "Self-Validating" purification protocols.

Purification Strategy (The Anti-Solvent Crash)

Because 6-ethylpiperazin-2-one HCl is soluble in ethanol but insoluble in ethyl acetate/ether:

  • Dissolve the crude reaction mixture in a minimum volume of warm Ethanol.

  • Slowly add Ethyl Acetate or Diethyl Ether while stirring.

  • The hydrochloride salt will crystallize/precipitate out as a white solid, leaving non-polar impurities in the mother liquor.

  • Validation: NMR of the precipitate should show a clean salt with no solvent peaks.

Formulation for Biological Assays

For in vitro assays, do not dissolve the HCl salt directly in 100% DMSO if the concentration is high, as the chloride ion can sometimes affect sensitive enzymatic assays.

  • Recommended: Dissolve in water or PBS to make a 10 mM stock.

  • Alternative: If DMSO is required, the solubility is high (>100 mM), but ensure the final DMSO concentration in the assay well is <1% to prevent cytotoxicity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1932354-64-7, (R)-6-ethylpiperazin-2-one. Retrieved from [Link]

Sources

Role of 6-ethylpiperazin-2-one hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 6-ethylpiperazin-2-one hydrochloride .

A Versatile Chiral Scaffold for Kinase Inhibitors and Peptidomimetics

Executive Summary

6-Ethylpiperazin-2-one hydrochloride (CAS: 59702-31-7 for racemate; specific chiral forms vary) is a high-value heterocyclic intermediate used primarily in the discovery and development of small-molecule therapeutics. Distinguished by its chiral center at the C6 position , this scaffold serves as a rigidified mimetic of dipeptide sequences and a privileged core for kinase inhibitors (e.g., CDK, MAPK pathways) and GPCR modulators.

Unlike the achiral piperazin-2-one, the introduction of the ethyl group at C6 imparts stereochemical complexity that can be exploited to enhance selectivity within enzyme binding pockets. This guide outlines the chemical profile, industrial synthesis strategies, and downstream pharmaceutical applications of this critical building block.

Chemical Profile & Structural Logic[1][2]
PropertySpecification
IUPAC Name 6-ethylpiperazin-2-one hydrochloride
Common Name 6-Ethyl-2-oxopiperazine HCl
Molecular Formula C₆H₁₂N₂O · HCl
Molecular Weight 128.17 g/mol (Free base) / 164.63 g/mol (HCl salt)
Chiral Availability (S)-isomer (CAS: 1932354-65-8), (R)-isomer (CAS: 1932354-64-7)
Key Functionality N1 (Amide): H-bond donor/acceptor; N4 (Amine): Nucleophilic handle for coupling; C6 (Chiral): Stereogenic center.[1]

Structural Significance: The 6-ethylpiperazin-2-one scaffold features a "privileged" architecture. The lactam (C2=O) creates a planar region that mimics the amide backbone of peptides, while the C6-ethyl group provides steric bulk that can lock the ring into specific conformations (boat/chair), improving binding affinity to chiral biological targets.

Synthetic Routes (Process Chemistry)

The synthesis of 6-ethylpiperazin-2-one requires precise regiocontrol to ensure the ethyl group is positioned at C6 (adjacent to the lactam nitrogen) rather than C3 (adjacent to the carbonyl).[1]

Method A: The Diamine-Haloacetate Cyclization (Primary Route)

This is the most scalable industrial route.[1] It relies on the differing nucleophilicity of the primary amines in 1,2-diaminobutane.

  • Precursor: 1,2-Diaminobutane (chiral or racemic).[1]

  • Reagent: Ethyl chloroacetate or Ethyl bromoacetate.[1]

  • Mechanism:

    • Selective Alkylation: The sterically less hindered primary amine (at C1 of the diamine) preferentially attacks the alkyl halide.[1]

    • Cyclization: The more hindered amine (at C2, bearing the ethyl group) attacks the ester carbonyl to close the ring, forming the lactam.

Synthesis Start 1,2-Diaminobutane (Chiral or Racemic) Inter Intermediate: N-(2-amino-sec-butyl)glycine ester Start->Inter Selective N-Alkylation (C1-NH2 attack) Reagent Ethyl Chloroacetate (Base: NaHCO3) Reagent->Inter Product 6-Ethylpiperazin-2-one Inter->Product Intramolecular Amidation (Heat)

Figure 1: Regioselective synthesis pathway for 6-ethylpiperazin-2-one.

Method B: Chiral Pool Synthesis (High Enantiopurity)

For strict GMP requirements where >99% ee is needed, the synthesis starts from (S)-2-aminobutyric acid .[1]

  • Reduction: (S)-2-aminobutyric acid is reduced to (S)-2-aminobutanol.[1][2]

  • Aziridine Formation: Cyclization to (S)-2-ethylaziridine (via Wenker synthesis or similar).[1]

  • Ring Opening: Reaction with a glycine ester equivalent opens the aziridine.

  • Cyclization: Lactamization yields the target.

Pharmaceutical Applications
A. Kinase Inhibitors (CDK/MAPK)

The 6-ethylpiperazin-2-one moiety is a structural analog of the piperazine rings found in drugs like Palbociclib or Ribociclib .[1]

  • Role: The lactam carbonyl acts as a hydrogen bond acceptor for the hinge region of kinases.

  • Advantage: The C6-ethyl group fills hydrophobic pockets (e.g., the ribose binding pocket), enhancing selectivity over off-target kinases.

B. Peptidomimetics & Antivirals

Researchers utilize this scaffold to constrain peptide backbones.[1]

  • Application: In protease inhibitors (e.g., for Adenovirus or HIV), the scaffold replaces a cleavable peptide bond with a non-hydrolyzable lactam, increasing metabolic stability (half-life).[1]

C. GPCR Ligands

Derivatives alkylated at the N4 position are explored as antagonists for Dopamine D2/D3 and Serotonin 5-HT receptors, following the structure-activity relationship (SAR) established by Ziprasidone analogs.

Experimental Protocol: Synthesis of (S)-6-Ethylpiperazin-2-one

Note: This protocol assumes the use of (S)-1,2-diaminobutane to generate the (S)-enantiomer.[1]

Materials:

  • (S)-1,2-Diaminobutane dihydrochloride: 10.0 mmol[1]

  • Ethyl bromoacetate: 10.0 mmol[1]

  • Triethylamine (Et3N): 30.0 mmol[1]

  • Ethanol (Absolute): 50 mL

Step-by-Step Methodology:

  • Free Base Preparation: Dissolve (S)-1,2-diaminobutane dihydrochloride in minimal water and basify with NaOH.[1] Extract with DCM and dry to obtain the free diamine.

  • Alkylation (0°C): Dilute the diamine in ethanol (40 mL) and cool to 0°C. Add Et3N (2.0 equiv).

  • Addition: Dropwise add Ethyl bromoacetate (1.0 equiv) in ethanol (10 mL) over 1 hour. Crucial: Slow addition favors mono-alkylation at the less hindered primary amine.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

  • Cyclization (Reflux): Heat the mixture to reflux (78°C) for 6 hours. This drives the intramolecular attack of the secondary amine (formed in step 4) or the remaining primary amine onto the ester.[1]

    • Correction: In this specific pathway, the unhindered C1-amine alkylates first. The hindered C2-amine then attacks the ester to close the ring.

  • Workup: Concentrate in vacuo. Redissolve residue in DCM/MeOH (9:1). Wash with saturated NaHCO3.[3]

  • Purification: Purify via column chromatography (SiO2, DCM:MeOH 95:5) to isolate the product as a white/off-white solid.[1]

  • Salt Formation: Dissolve in Et2O and treat with HCl (4M in dioxane) to precipitate (S)-6-ethylpiperazin-2-one hydrochloride .

Quality Control Criteria:

  • HPLC Purity: >98%

  • Chiral HPLC: >99% ee (Chiralpak AD-H column, Hexane/IPA).[1]

  • 1H NMR (D2O): Diagnostic multiplet for C6-H at ~3.5 ppm; triplet for ethyl CH3 at ~0.9 ppm.[1]

References
  • Synthesis of Piperazinone Scaffolds

    • Title: "Regioselective synthesis of substituted piperazin-2-ones via reaction of diamines with haloesters."
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Establishes the regioselectivity rules for 1,2-diamines reacting with alpha-halo esters.
    • [1]

  • Pharmaceutical Relevance (Kinase Inhibitors)

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[4][5]

    • Source:ChemistryOpen, 2024.
    • Context: Reviews the structural role of piperazinones in FDA-approved kinase inhibitors.
  • Antiviral Applications

    • Title: "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one deriv
    • Source:Antiviral Research, 2014.
    • Context: Demonstrates the biological activity of the 6-substituted piperazin-2-one core.[6][7]

  • Chiral Synthesis Precursors

    • Title: "Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae."
    • Source:Microbial Cell Factories, 2017.
    • Context: Describes the sourcing of the chiral precursor (S)-2-aminobutyric acid.[1][2][8]

    • [1]

Sources

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 6-Ethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethylpiperazin-2-one hydrochloride (CAS: 2758002-91-2)[1] is a specialized heterocyclic building block widely utilized in the synthesis of bioactive molecules and pharmaceutical agents. While its structural geometry makes it an excellent candidate for drug discovery, the compound's formulation as a hydrochloride salt introduces specific physicochemical vulnerabilities—namely hygroscopicity, static charge accumulation, and mucosal irritability.

This whitepaper provides an in-depth, causality-driven guide to the safe handling, toxicological profiling, and emergency mitigation of 6-ethylpiperazin-2-one hydrochloride. By implementing the self-validating protocols outlined below, research facilities can ensure both scientific integrity and occupational safety.

Physicochemical Profiling & Structural Implications

To handle a chemical safely, one must first understand the causality behind its physical behavior. 6-Ethylpiperazin-2-one hydrochloride consists of a piperazine ring with a lactam carbonyl at position 2 and an ethyl group at position 6.

Mechanistic Causality: The presence of the lactam carbonyl significantly reduces the nucleophilicity and basicity of the adjacent nitrogen (N1) through resonance delocalization. Consequently, the secondary amine at N4 acts as the primary basic center, which is protonated in the hydrochloride salt form. While this salt formulation drastically enhances aqueous solubility for biological assays, it renders the compound highly hygroscopic. Exposure to ambient humidity >30% will cause rapid moisture absorption, leading to caking, inaccurate volumetric dosing, and potential hydrolysis over time.

Table 1: Quantitative Physicochemical Data & Handling Implications

PropertyValueImplication for Handling & Safety
Molecular Formula C₆H₁₃ClN₂OContains secondary amine; requires protection from strong oxidizers.
Molecular Weight 164.64 g/mol [2]Low molecular weight powder; high risk of aerosolization if disturbed.
CAS Registry Number 2758002-91-2[1]Primary identifier for regulatory and inventory tracking.
Physical State Solid (Powder)Prone to triboelectric (static) charging during spatial transfer.
Hygroscopicity HighMandates storage in desiccators or under inert gas (Argon/N₂).

Toxicological Assessment & Hazard Classification

Based on the established toxicological profiles of analogous piperazine hydrochlorides (such as 1-(Trifluoromethyl)piperazine hydrochloride[3] and piperazine dihydrochloride[4]), 6-ethylpiperazin-2-one hydrochloride is classified under the Globally Harmonized System (GHS) as:

  • Skin Irritation 2 (H315): Causes skin irritation.

  • Eye Irritation 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Causality of Toxicity: When the hydrochloride salt contacts the moisture inherent in human mucosal membranes or the stratum corneum, it dissociates. The localized release of hydrochloric acid drops the micro-environmental pH, while the free secondary amine interacts with and disrupts the lipid bilayers of cellular membranes. This dual-action disruption triggers an inflammatory cascade (cytokine release), manifesting as acute redness, burning sensations, and respiratory distress[5].

ToxicityMechanism Exposure Exposure to 6-Ethylpiperazin-2-one HCl Mucosa Deposition on Mucosal Membranes Exposure->Mucosa Inhalation Skin Dermal Contact Exposure->Skin Direct Contact Dissociation Salt Dissociation Release of HCl & Free Amine Mucosa->Dissociation Skin->Dissociation Lipid Lipid Bilayer Disruption Dissociation->Lipid pH Alteration Cytokine Cytokine Release (Inflammation) Lipid->Cytokine Symptoms Irritation, Redness, Respiratory Distress Cytokine->Symptoms

Fig 1. Mechanistic pathway of dermal and respiratory irritation induced by piperazine salts.

Standard Operating Procedures (SOP): Safe Handling Workflows

To mitigate the risks of aerosolization and moisture degradation, handling must follow a self-validating workflow. Hydrochloride salts of low molecular weight amines are highly crystalline and prone to triboelectric charging. When manipulated with metal spatulas, static buildup causes the powder to repel, leading to aerosolization and inaccurate mass readings.

Protocol 1: Moisture-Controlled Weighing & Transfer
  • Environmental Verification: Ensure the laboratory relative humidity (RH) is < 20%. If RH is higher, perform all weighing inside a purged glovebox.

  • PPE Donning: Equip a well-fitted N95/P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[6].

  • Static Mitigation: Pass an anti-static ionizing gun over the weigh boat and the closed chemical vial for 10 seconds. Causality: Discharging the static ensures the powder remains in the weigh boat, preventing inhalation exposure.

  • Transfer & Weighing: Using an anti-static ceramic or PTFE-coated spatula, transfer the powder inside a Local Exhaust Ventilation (LEV) system or fume hood.

  • Validation Step: Monitor the analytical balance for 30 seconds. A drift of >0.1 mg indicates either moisture absorption (mass increasing) or static repulsion (mass fluctuating). If drift occurs, recalibrate the static mitigation.

  • Storage: Flush the master vial with Argon gas before sealing to displace ambient moisture.

HandlingWorkflow Start Initiate Weighing Protocol EnvCheck Check Environment: Humidity < 20% Start->EnvCheck PPE Don PPE: N95, Nitrile Gloves, Goggles EnvCheck->PPE Humidity OK Static Discharge Static (Anti-static Gun) PPE->Static Weigh Weigh in Local Exhaust Ventilation Static->Weigh Validate Validation: Check Balance Drift Weigh->Validate Validate->Weigh Drift > 0.1mg (Recalibrate) Success Seal & Transfer under Argon/N2 Validate->Success Drift < 0.1mg

Fig 2. Self-validating, moisture-controlled workflow for handling hygroscopic piperazine salts.

Emergency Response & Spill Mitigation

In the event of a powder spill, direct dry sweeping must be strictly avoided as it will immediately aerosolize the active pharmaceutical ingredient (API).

Protocol 2: Self-Validating Spill Neutralization
  • Isolation: Evacuate non-essential personnel from the immediate area. Upgrade PPE to include a full face shield if the spill is large.

  • Containment: Surround the spilled powder with an inert, non-combustible absorbent material such as dry sand or vermiculite.

  • Chemical Neutralization: Lightly mist the spill area with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: Applying a weak base neutralizes the acidic hydrochloride component without driving the piperazine fully into its volatile, highly toxic free-base form (which would occur if a strong base like NaOH were used).

  • Collection: Scoop the dampened, neutralized slurry into a sealable hazardous waste bag using non-sparking tools.

  • Validation Step: Swab the cleaned surface with a damp cloth and press a universal pH indicator strip against it. The area is only considered decontaminated when the pH reads exactly 7.0. If the pH is < 6.0, repeat the neutralization step.

SpillMitigation Spill Powder Spill Detected Isolate Isolate Area & Upgrade PPE Spill->Isolate Contain Surround with Inert Absorbent Isolate->Contain Neutralize Apply 5% NaHCO3 (Neutralize HCl) Contain->Neutralize Collect Collect in Sealed Bio-bag Neutralize->Collect Validate Surface pH Swab (Target pH 7.0) Collect->Validate Validate->Neutralize pH < 6.0 (Repeat) Clear Area Cleared for Normal Operations Validate->Clear pH = 7.0

Fig 3. Logical decision tree and validation loop for chemical spill mitigation.

References

1. 2. 3. 4. 5. 6.

Sources

Stability of 6-ethylpiperazin-2-one hydrochloride under standard storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Stability and Degradation Profiling of 6-Ethylpiperazin-2-one Hydrochloride Under Standard Storage Conditions

Executive Summary

6-ethylpiperazin-2-one hydrochloride is a critical azaheterocyclic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including BACE1 inhibitors, gliptins (DPP-4 inhibitors), and targeted kinase inhibitors[1][2]. While formulating this intermediate as a hydrochloride salt significantly improves its aqueous solubility and baseline stability compared to the free base, it remains susceptible to specific degradation vectors under environmental stress.

This technical guide provides an in-depth mechanistic analysis of the degradation pathways of 6-ethylpiperazin-2-one hydrochloride. It outlines self-validating experimental protocols for stability-indicating assays and formal stability testing in strict accordance with ICH Q1A(R2) guidelines[3].

Mechanistic Degradation Pathways (The Causality of Instability)

To design an effective storage protocol, researchers must first understand the intrinsic chemical vulnerabilities of the piperazinone scaffold. The degradation of 6-ethylpiperazin-2-one hydrochloride is primarily driven by three mechanisms:

Lactam Ring Hydrolysis

The piperazin-2-one core features a cyclic amide (lactam) bond. Under extremes of pH or in the presence of elevated moisture, the carbonyl carbon is highly susceptible to nucleophilic attack by water. This reaction is thermodynamically driven toward ring cleavage, resulting in the formation of acyclic amino acid derivatives[4][5]. Because the reaction is both acid- and base-catalyzed, maintaining a neutral, moisture-free microenvironment is critical.

Oxidative Degradation of the Secondary Amine

The secondary amine at the 4-position of the piperazine ring is a known site for oxidative liability. Salification with hydrochloric acid protonates this amine, drastically reducing its electron density and nucleophilicity, which inherently protects it from rapid oxidation. However, prolonged exposure to oxygen, reactive oxygen species (ROS), or trace transition metals can still catalyze the formation of N-oxide degradants or lead to oxidative dealkylation[1].

Hygroscopicity and Salt Disproportionation

Hydrochloride salts of piperazine derivatives are notoriously hygroscopic[6][7]. When exposed to relative humidity (RH) exceeding 50-60%, the salt lattice readily absorbs moisture. This moisture acts as a plasticizer, lowering the glass transition temperature of the amorphous domains and facilitating the transition into a hydrate or deliquescent state. Once moisture is absorbed, the localized aqueous environment accelerates the lactam hydrolysis described in Section 2.1[6].

Mechanisms A 6-ethylpiperazin-2-one HCl B Moisture (H2O) A->B Exposure C Oxygen / ROS A->C Exposure D Lactam Hydrolysis B->D Acid/Base Catalysis F Hygroscopic Uptake B->F High RH (>60%) E Amine Oxidation C->E Radical Pathway G Acyclic Amino Acids D->G H N-Oxide Degradants E->H I Hydrate / Deliquescence F->I

Caption: Mechanistic degradation pathways of 6-ethylpiperazin-2-one HCl under environmental stress.

Standard Storage and Stability Testing Protocols

To validate the shelf-life and retest period of 6-ethylpiperazin-2-one hydrochloride, stability studies must be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3][8].

Formal Stability Storage Conditions

The following table summarizes the mandatory storage conditions for drug substances intended for storage at room temperature (Climatic Zones I and II)[3][8].

Table 1: ICH Q1A(R2) Stability Storage Conditions

Study TypeStorage ConditionMinimum Time Period at SubmissionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 months

Note: If "significant change" (e.g., >5% degradation or failure to meet visual/hygroscopic specifications) occurs during the 6-month accelerated study, intermediate conditions must be evaluated[8].

Forced Degradation (Stress Testing) Matrix

Before initiating long-term studies, a self-validating forced degradation study must be performed on a single batch to develop a Stability-Indicating Method (SIM)[8]. This ensures the analytical method (e.g., HPLC-UV/MS) can baseline-resolve the parent API from its degradation products.

Table 2: Recommended Forced Degradation Parameters

Stress ConditionReagent / EnvironmentTarget DegradationRationale for 6-ethylpiperazin-2-one HCl
Acid Hydrolysis 0.1 N HCl, 60°C for 24h5 - 20%Induces lactam ring opening.
Base Hydrolysis 0.1 N NaOH, 60°C for 24h5 - 20%Cleaves the cyclic amide bond rapidly.
Oxidation 3% H₂O₂, RT for 24h5 - 20%Forces N-oxide formation at the secondary amine.
Thermal Solid state, 60°C for 7 days5 - 20%Evaluates solid-state kinetic stability.
Photolytic 1.2M lux hours + 200W/m² UVAs per ICH Q1BTests susceptibility to photo-oxidation.

Experimental Methodology: Stability-Indicating Workflow

To ensure high scientific integrity, the following step-by-step protocol outlines the execution of the stability-indicating assay.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 6-ethylpiperazin-2-one hydrochloride into a 10 mL volumetric flask.

  • Dissolve the compound in a diluent of 50:50 Water:Acetonitrile (v/v) to achieve a 1.0 mg/mL stock solution.

  • Aliquot the stock solution into separate vials for the stress conditions outlined in Table 2.

Step 2: Execution of Stress Conditions

  • Hydrolysis: Add 1.0 mL of 0.1 N HCl (or NaOH) to the respective vials. Seal and heat at 60°C in a water bath. Neutralize the solutions after 24 hours to prevent damage to the HPLC column.

  • Oxidation: Add 1.0 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

  • Dilute all stressed samples to a final working concentration of 0.1 mg/mL using the diluent.

Step 3: HPLC-UV/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to retain the polar, basic piperazinone).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (due to lack of strong chromophores on the aliphatic ring) and MS (Positive ESI mode) to identify the mass of degradants (e.g., +16 Da for N-oxides, +18 Da for hydrolysis products).

Step 4: Mass Balance Calculation Ensure that the sum of the assay value of the parent compound and the area percent of the degradation products approximates 100%. A mass balance failure indicates that degradants are either volatile or not eluting/detecting under the current method.

Workflow Step1 1. API Batch Selection & Characterization Step2 2. Forced Degradation (Acid, Base, Peroxide, Heat, Light) Step1->Step2 Step3 3. Formal Chamber Storage (Long-Term & Accelerated) Step1->Step3 Step5 5. HPLC-UV/MS Analysis (Assay & Impurity Profiling) Step2->Step5 Validates Method Step4 4. Time-Point Sampling (0, 3, 6, 9, 12 Months) Step3->Step4 Step4->Step5 Step6 6. Data Evaluation & Shelf-Life Determination Step5->Step6

Caption: Step-by-step stability testing workflow compliant with ICH Q1A(R2) guidelines.

Conclusion & Storage Recommendations

Based on the physicochemical profile of 6-ethylpiperazin-2-one hydrochloride, the compound exhibits high vulnerability to moisture-driven lactam hydrolysis and hygroscopic deliquescence[4][6].

Recommended Storage Protocol:

  • Temperature: Store tightly sealed at 2°C to 8°C (refrigerated) to minimize the kinetic rate of hydrolysis and oxidation, though controlled room temperature (20°C - 25°C) is acceptable if strictly protected from humidity.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the secondary amine[1].

  • Packaging: Utilize double polyethylene bags placed inside a High-Density Polyethylene (HDPE) drum. A desiccant pouch (e.g., silica gel) must be included between the primary and secondary bags to intercept moisture and prevent hydrate formation[6][7].

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Library of Medicine (PMC). Available at:[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available at:[Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available at:[Link]

  • US8106060B2 - 8-(3-amino-piperidin-1-yl)-xanthines, their preparation, and their use as pharmaceuticals.Google Patents.
  • 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Possible carboxylic acid–piperazine hydrogen bonding motif for... ResearchGate. Available at:[Link]

Sources

Stereochemistry and Chirality of 6-Ethylpiperazin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug discovery scientists. It prioritizes mechanistic insight, experimental rigor, and validated protocols.

Executive Summary: The Pharmacophore Context

The piperazin-2-one scaffold (2-oxopiperazine) represents a privileged structural motif in medicinal chemistry, serving as a conformationally constrained peptidomimetic. Unlike the flexible piperazine ring, the introduction of the C2-carbonyl group planarizes the N1-C2 bond, creating a distinct "half-chair" or "twisted-boat" topology that mimics the


-turn of peptide chains.

The 6-ethylpiperazin-2-one derivative is particularly significant because the C6 substituent exerts profound steric control over the N1-C2 amide bond vector, directly influencing binding affinity in targets such as farnesyltransferase (e.g., Tipifarnib analogs) and G-protein coupled receptors (GPCRs). This guide details the stereoselective synthesis, conformational analysis, and analytical resolution of this critical scaffold.

Structural Anatomy & Stereochemical Nomenclature

To ensure reproducibility, we must first establish the rigorous IUPAC numbering system, as literature often conflates the 3- and 6-positions.

Numbering System

The standard numbering for the piperazin-2-one ring initiates at the amide nitrogen:

  • N1: Amide Nitrogen (Hydrogen bond donor)

  • C2: Carbonyl Carbon (Hydrogen bond acceptor)

  • C3:

    
    -Methylene (Pro-chiral center)
    
  • N4: Amine Nitrogen (Basic center, pKa ~8.5)

  • C5: Methylene

  • C6: Chiral Center (bearing the Ethyl group)

Crucial Distinction: The 6-ethyl group is located at the carbon adjacent to the amide nitrogen (N1). This is distinct from 3-ethyl derivatives, where the substituent is adjacent to the carbonyl (C2). This positional isomerism radically alters the vector of the ethyl group relative to the amide plane.

Conformational Dynamics

The piperazin-2-one ring exists in a dynamic equilibrium between two dominant conformers: the Planar Amide Half-Chair (A) and the Twisted Boat (B) .

  • Constraint: The N1-C2-C3-N4 torsion angle is constrained by the partial double bond character of the N1-C2 amide.

  • C6 Effect: A substituent at C6 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial strain with the C3 protons and steric clash with the N1 substituent. This locks the ring into a specific half-chair conformation, pre-organizing the molecule for receptor binding.

Synthetic Strategies for Chiral Access

We present two validated routes: Route A (Asymmetric Hydrogenation) for high-throughput/scale-up, and Route B (Chiral Pool) for absolute stereochemical certainty during early discovery.

Route A: Asymmetric Hydrogenation (Catalytic)

This is the preferred method for generating high enantiomeric excess (ee > 96%) on a gram scale. It relies on the reduction of the aromatic pyrazin-2-ol precursor.

  • Precursor: 6-ethylpyrazin-2-ol (Tautomer of 6-ethylpyrazin-2-one).

  • Catalyst: Iridium or Palladium complexes with chiral phosphine ligands (e.g.,

    
    -SegPhos or 
    
    
    
    -MeO-BIPHEP).
  • Mechanism: The catalyst directs hydride delivery to the C5-C6 double bond of the pyrazine ring. The presence of the C2-hydroxyl/carbonyl group coordinates with the metal center, ensuring facial selectivity.

Route B: Chiral Pool Cyclization (Stoichiometric)

Ideal for generating reference standards with known absolute configuration.

  • Starting Material:

    
    -1,2-diaminobutane (derived from 
    
    
    
    -2-aminobutyric acid).
  • Reagent: Ethyl chloroacetate or Chloroacetyl chloride.

  • Regioselectivity Challenge: The diamine has two amine groups. The primary amine at C1 is less hindered, while the amine at C2 (chiral) is more substituted.

  • Protocol:

    • Selective protection of the C2-amine (e.g., Boc).

    • Acylation of the C1-amine with chloroacetyl chloride.

    • Deprotection of C2-amine.

    • Intramolecular cyclization (

      
       displacement of chloride).
      
    • Note: This route typically yields the 5-ethyl isomer if not carefully designed. To get the 6-ethyl isomer, the chiral amine must become the amide nitrogen (N1). Therefore, one must acylate the chiral amine first.

Visualization of Synthetic Workflows

SynthesisPathways cluster_legend Key Start_A Precursor: 6-Ethylpyrazin-2-ol Process_A Asymmetric Hydrogenation (Ir-Catalyst, H2, 50 bar) Start_A->Process_A Stereo-induction Product_A (R)-6-Ethylpiperazin-2-one (>96% ee) Process_A->Product_A Reduction Start_B Precursor: (S)-2-Aminobutyric Acid Step_B1 1. Amide Formation (w/ Glycine equivalent) Start_B->Step_B1 Chiral Pool Step_B2 2. Cyclization Step_B1->Step_B2 Product_B (S)-6-Ethylpiperazin-2-one (Absolute Config Known) Step_B2->Product_B Route A: Scalable Route A: Scalable Route B: Definite Config Route B: Definite Config Route A: Scalable->Route B: Definite Config

Figure 1: Comparison of Catalytic Asymmetric Synthesis vs. Chiral Pool Construction.

Experimental Protocols

Protocol: Chiral HPLC Separation

For the resolution of racemic 6-ethylpiperazin-2-one or ee determination.

  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives).

    • Why: Immobilized phases are robust against basic modifiers.

  • Mobile Phase (Normal Phase): n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].

    • Critical: The 0.1% DEA is mandatory to suppress the ionization of the secondary amine (N4), preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Amide absorption).

  • Temperature: 25°C.

  • Expected Retention:

    • Enantiomer 1 (e.g.,

      
      ): ~8.5 min
      
    • Enantiomer 2 (e.g.,

      
      ): ~11.0 min
      
    • Resolution (

      
      ): Typically > 2.0.
      
Protocol: 1H-NMR Stereochemical Assignment

To distinguish the 6-ethyl isomer from the 3-ethyl or 5-ethyl isomers:

  • Identify the Methine Proton: Look for the proton at the chiral center.

    • 6-Ethyl: The chiral proton is at C6 . It is adjacent to the amide nitrogen (N1). It will appear downfield (~3.5 - 4.0 ppm) due to the electron-withdrawing effect of the amide nitrogen, but less downfield than a proton alpha to a carbonyl.

    • 3-Ethyl: The chiral proton is at C3 . It is alpha to the carbonyl. It will appear at ~3.2 - 3.6 ppm but will show distinct coupling to the amide NH if N1 is unsubstituted.

  • COSY Connectivity:

    • 6-Ethyl: The chiral methine couples to the ethyl group (CH2) and the C5 methylene protons. C5 protons then couple to the N4 amine.

    • 3-Ethyl: The chiral methine couples to the ethyl group and the N4 amine protons (or C4 substituents).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Ethyl CH2. Observe enhancement of the C6-H and potentially the ortho-protons of any N1-substituent. This confirms the spatial proximity and the equatorial preference of the ethyl group.

Quantitative Data Summary

Parameter6-Ethylpiperazin-2-one3-Ethylpiperazin-2-oneNote
Chiral Center Position C6 (Adj. to N1)C3 (Adj. to C=O)Defines pharmacophore vector
pKa (Conjugate Acid) ~8.4 (N4)~8.2 (N4)N4 is the basic center
Dominant Conformer Distorted Chair (Ethyl equatorial)Distorted Chair (Ethyl equatorial)C6 substituent affects N1-C2 planarity
Synthetic Access Hydrogenation of Pyrazin-2-olAmino Acid CyclizationRoute A vs Route B
Major Impurity Over-reduction to piperazineRacemization at C3C3 is acidic (alpha to C=O)

References

  • Synthesis of Chiral Piperazin-2-ones via Asymmetric Hydrogenation Source: Organic Chemistry Frontiers (RSC) URL:[Link] Relevance: Describes the Ir-catalyzed hydrogenation of pyrazin-2-ols to yield 6-substituted piperazin-2-ones with high enantioselectivity.

  • Conformational Analysis of Piperazin-2-one Derivatives Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Provides fundamental data on the ring puckering and energetic barriers of substituted piperazinones.

  • Biological Activity of Piperazinone-Based Peptidomimetics Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Discusses the cytotoxic and pharmacological profile of piperazin-2-one derivatives in drug discovery.

Sources

Bioavailability and Pharmacokinetic Properties of Piperazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioavailability and pharmacokinetic (PK) properties of piperazinone-based compounds. This analysis focuses on the 2-oxopiperazine (piperazin-2-one) scaffold, distinguishing it from the non-oxidized piperazine ring, and highlights its utility as a peptidomimetic template in drug discovery.

Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary: The Piperazinone Advantage

The piperazinone (2-oxopiperazine) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its fully saturated counterpart (piperazine), the piperazinone ring incorporates an amide bond (lactam) within the six-membered cycle.[1] This structural modification drastically alters the physicochemical landscape, reducing basicity while introducing a rigid hydrogen-bond acceptor/donor motif.

Key Pharmacokinetic Value Proposition:

  • Peptidomimesis: The scaffold effectively mimics the

    
    -turn secondary structure of peptides, constraining the conformation of amino acid side chains without the enzymatic instability of linear peptides.
    
  • Metabolic Tuning: The lactam carbonyl blocks metabolic oxidation at the C2 position, a common soft spot in piperazines, though it introduces unique bioactivation pathways.

  • Solubility/Permeability Balance: The scaffold lowers logP compared to carbocyclic analogs while maintaining sufficient lipophilicity for membrane permeability (LogD

    
     typically 0–3).
    

Physicochemical Profile & Absorption[3][4][5]

Basicity and Ionization

The introduction of the carbonyl group at C2 renders the N1 nitrogen non-basic (amide character). Consequently, piperazinones are typically monobasic , with ionization occurring only at the N4 position.

  • Piperazine pKa: ~5.3 and ~9.7 (Dibasic).[2]

  • Piperazinone pKa: ~8.0–9.0 (Monobasic, N4).

Impact on Absorption: The reduced charge density at physiological pH (7.4) compared to piperazine improves passive diffusion across the intestinal epithelium, while the remaining basic center at N4 ensures solubility in the acidic gastric environment (pH 1.2–2.0).

Solubility and Hydrogen Bonding

Piperazinones act as dual hydrogen bond acceptors (carbonyl O, N4) and single hydrogen bond donors (Amide NH, unless substituted).

  • Aggregation Warning: In crystal lattices and concentrated solutions, unsubstituted piperazinones can form strong intermolecular hydrogen bond networks (dimers/oligomers), which may limit dissolution rates. This is often mitigated by N1-substitution (e.g., alkylation) or steric bulk at C3.

Data Summary: Physicochemical Comparison

PropertyPiperazinePiperazin-2-onePK Implication
Basicity Dibasic (pKa ~9.8, 5.4)Monobasic (pKa ~8.5)Improved passive permeability for piperazinone.
H-Bond Donors 2 (NH)1 (Amide NH)Reduced polar surface area (PSA) favors BBB penetration.
Metabolic Lability High (N-oxidation, Ring opening)Moderate (C-oxidation, Amide hydrolysis)Piperazinone blocks C2 oxidation.
Conformation Chair/Boat (Flexible)Semi-rigid (Planar amide)Higher target affinity (lower entropic penalty).

Metabolism and Clearance Mechanisms[7]

The metabolic stability of piperazinones is generally superior to linear peptides but presents specific liabilities that must be screened early in lead optimization.

Primary Metabolic Pathways
  • N-Dealkylation (CYP mediated): If the N4 position is substituted, oxidative dealkylation is the predominant clearance route (typically CYP3A4/2D6).

  • Amide Hydrolysis: While cyclic amides (lactams) are more stable than linear amides, they are susceptible to amidases, particularly if the ring is strained or electron-deficient.

  • Hydroxylation: Carbon oxidation often occurs at the C3 or C5/C6 positions, leading to ring opening or glucuronidation.

Critical Liability: Bioactivation and Ring Contraction

A unique and often overlooked metabolic pathway for 1,3-disubstituted piperazines and piperazinones involves a multi-electron oxidation that leads to ring contraction. This was definitively characterized in the development of melanocortin-4 agonists (e.g., MB243).[3]

Mechanism:

  • Oxidation: CYP450-mediated oxidation generates a reactive iminium or imine-methide intermediate.

  • GSH Trapping: Glutathione attacks the electrophilic species.

  • Rearrangement: Intramolecular nucleophilic attack leads to the opening of the piperazinone ring and subsequent closure to form a 5-membered imidazoline ring.

  • Risk:[4] This pathway can generate reactive intermediates capable of covalent protein binding (idiosyncratic toxicity).

Visualization of Metabolic Pathways

The following diagram illustrates the standard clearance vs. the bioactivation pathway.

PiperazinoneMetabolism cluster_toxicity Toxicity Liability Pathway Parent Piperazinone Scaffold Met1 N-Dealkylation (Major Clearance) Parent->Met1 CYP3A4/2D6 Met2 C-Hydroxylation (Phase I) Parent->Met2 CYP450 Reactive Reactive Iminium Intermediate Parent->Reactive 2e- Oxidation (Bioactivation) GSH_Adduct Glutathione Adduct Reactive->GSH_Adduct + GSH Imidazoline Imidazoline Derivative (Ring Contraction) GSH_Adduct->Imidazoline Rearrangement & Ring Closure

Caption: Metabolic fate of piperazinone. Green nodes represent standard clearance; the red path indicates a potential toxicity liability via ring contraction.

Distribution and CNS Penetration[7]

Piperazinones are frequently utilized in CNS drug discovery (e.g., antipsychotics, anxiolytics) due to their favorable physicochemical properties.

  • Blood-Brain Barrier (BBB) Penetration: The formation of the lactam reduces the Topological Polar Surface Area (TPSA) by removing one basic amine center.

    • Guideline: For optimal CNS penetration, aim for TPSA < 90 Ų. An N-substituted piperazinone typically contributes ~20–30 Ų, leaving ample room for pharmacophores.

  • P-gp Efflux: Unlike the highly basic piperazine, which is a frequent substrate for P-glycoprotein (P-gp), the reduced basicity of piperazinone often lowers P-gp efflux ratio (ER), improving brain exposure (

    
    ).
    

Experimental Protocols for DMPK Assessment

To validate the PK properties of a piperazinone lead, the following specific protocols are recommended.

Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect the formation of the reactive iminium intermediate described in Section 3.2.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or Recombinant CYP3A4.

  • Cofactors: NADPH-regenerating system.

  • Trapping Agent: Fortify incubation with Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) (Use KCN with extreme caution and safety protocols).

  • Procedure:

    • Pre-incubate test compound (10 µM) with HLM for 5 min at 37°C.

    • Initiate with NADPH. Incubate for 30–60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans for GSH adducts (Parent + 305 Da).

    • Interpretation: Presence of GSH adducts indicates bioactivation liability.

Peptidomimetic Stability Assay

Purpose: To demonstrate the stability advantage over linear peptides.

  • Media: Simulated Gastric Fluid (SGF, pH 1.2, pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, pancreatin).

  • Control: Use a linear dipeptide analog (e.g., Phe-Pro) as a negative control.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Readout: HPLC-UV or LC-MS quantification of remaining parent.

    • Success Criteria: >80% remaining after 120 min in SIF suggests good oral stability against proteolytic enzymes.

Case Study: Structure-Activity Relationship (SAR)

Example: Factor Xa and Thrombin Inhibitors

In the development of anticoagulant agents, the piperazinone scaffold has been used to replace the morpholinone or unstable cyclic urea cores.

  • Observation: Replacing a piperazine ring with piperazin-2-one in Factor Xa inhibitors often resulted in a 2- to 5-fold increase in oral bioavailability (F%) .

  • Mechanism: The lactam hydrogen bond acceptor interacts with the S1 or S4 pocket of the protease, while the rigid ring reduces the entropic cost of binding.

  • Outcome: The piperazinone analogs exhibited lower clearance (

    
    ) due to the blocking of metabolic soft spots on the heterocyclic ring.
    

References

  • Doss, G. A., et al. (2005). "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology. Link

  • Borthwick, A. D. (2012).[5] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[6] Chemical Reviews. Link

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Reaction conditions for N-alkylation of 6-ethylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 6-Ethylpiperazin-2-one Hydrochloride

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a detailed guide for the N-alkylation of 6-ethylpiperazin-2-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry and drug development. N-functionalization of this building block allows for the exploration of chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide delves into the fundamental principles governing the reaction, offers a comparative analysis of critical reaction parameters, and presents two robust, step-by-step protocols for direct alkylation and reductive amination. Furthermore, a troubleshooting section is included to address common experimental challenges, ensuring researchers can confidently and successfully synthesize their target molecules.

Scientific Principles of N-Alkylation

The N-alkylation of 6-ethylpiperazin-2-one hydrochloride is a nucleophilic substitution reaction targeting the secondary amine at the N1 position. The starting material exists as a hydrochloride salt, meaning the target secondary amine is protonated. Therefore, the initial and most critical step in the reaction is the in-situ neutralization of this salt to generate the free, nucleophilic secondary amine required for the subsequent alkylation.

The Role of the Base

A base is indispensable for this transformation. Its primary functions are:

  • Neutralization of the Starting Material: To deprotonate the piperazinone hydrochloride, liberating the lone pair of electrons on the N1 nitrogen and rendering it nucleophilic.

  • Scavenging of Byproducts: In direct alkylation with alkyl halides, an equivalent of acid (e.g., HBr, HCl) is generated. The base neutralizes this acid, preventing it from protonating the newly formed product or unreacted starting material, which would halt the reaction.[1]

The choice of base is critical and can influence reaction rate and side-product formation. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to maintain selectivity and minimize potential side reactions.[1] Organic amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also widely used, particularly for their solubility in organic solvents.[2][3]

Reaction Pathways: Direct Alkylation vs. Reductive Amination

Two primary strategies are employed for the N-alkylation of secondary amines, each with distinct advantages.

  • Direct Alkylation: This classic Sₙ2 reaction involves the direct coupling of the amine with an electrophile, typically an alkyl halide (R-X). The reaction rate is dependent on the nature of the leaving group (I > Br > Cl) and the steric hindrance at the reaction centers. This method is straightforward and effective for a wide range of alkyl halides.[3]

  • Reductive Amination: This alternative pathway offers excellent control and is particularly useful for introducing more complex or sterically hindered alkyl groups. The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation.[3][5]

G cluster_start Starting Material cluster_end Product Start 6-Ethylpiperazin-2-one Hydrochloride Direct Direct Alkylation (Sₙ2 Reaction) Start->Direct Reductive Reductive Amination Start->Reductive Reagents_Direct Base (e.g., K₂CO₃, DIPEA) + Alkyl Halide (R-X) Direct->Reagents_Direct Reagents_Reductive Aldehyde/Ketone (R-C=O) + Reducing Agent (e.g., NaBH(OAc)₃) Reductive->Reagents_Reductive Product N-Alkylated 6-Ethylpiperazin-2-one Reagents_Direct->Product Reagents_Reductive->Product

Caption: Choice of synthetic pathways for N-alkylation.

Optimization of Reaction Conditions

The success of the N-alkylation reaction hinges on the careful selection and optimization of several key parameters. A summary of these variables is presented below.

ParameterOptionsConsiderations & Rationale
Base Inorganic: K₂CO₃, Cs₂CO₃, NaHCO₃ Organic: Triethylamine (TEA), DIPEAK₂CO₃ is a cost-effective and mild base, suitable for most alkylations.[1] Cs₂CO₃ is more reactive and can be used for less reactive alkyl halides. DIPEA and TEA are soluble in organic solvents and are easily removed during work-up.
Solvent Polar Aprotic: Acetonitrile (MeCN), DMF, DMSO Ethers: THF Chlorinated: DCM, DCE (for Reductive Amination)MeCN and DMF are excellent choices for direct alkylation as they effectively solvate the reactants and facilitate the Sₙ2 mechanism.[3] DMF should be used with caution at high temperatures as it can decompose.[5] DCM and DCE are preferred for reductive amination.[3]
Alkylating Agent Direct: Alkyl iodides, bromides, chlorides Reductive: Aldehydes, KetonesThe reactivity order for halides is I > Br > Cl. Bromides offer a good balance of reactivity and stability.[2][6] Reductive amination with aldehydes or ketones is a milder alternative that avoids the formation of halide salts.[4][5]
Temperature Room Temperature to 80°C (or reflux)Less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates may require heating to achieve a reasonable reaction rate.[3][7] Monitoring the reaction is crucial, as elevated temperatures can sometimes lead to side products.[1]
Reaction Time 2 to 24 hoursReaction progress should be monitored by an appropriate analytical technique (TLC, LC-MS) to determine the point of completion and to avoid potential degradation or side-product formation from prolonged reaction times.[1][5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct alkylation of 6-ethylpiperazin-2-one hydrochloride using an alkyl bromide.

Materials:

  • 6-Ethylpiperazin-2-one hydrochloride (1.0 eq.)

  • Alkyl bromide (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq.)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-ethylpiperazin-2-one hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.0 - 2.5 eq.).

  • Add anhydrous acetonitrile or DMF to create a stirrable suspension (approx. 0.1 - 0.2 M concentration of the starting material).

  • Begin vigorous stirring and add the alkyl bromide (1.1 - 1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides an alternative method using an aldehyde and a reducing agent, which is often cleaner and avoids the use of alkyl halides.

Materials:

  • 6-Ethylpiperazin-2-one hydrochloride (1.0 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Aldehyde or Ketone (1.1 - 1.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

  • Silica gel for column chromatography

Procedure:

  • Suspend 6-ethylpiperazin-2-one hydrochloride (1.0 eq.) in anhydrous DCM or DCE in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 - 1.5 eq.) and stir the mixture for an additional 30-60 minutes to allow for the formation of the iminium ion intermediate.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq.) portion-wise to the reaction mixture. Gas evolution may occur.[3]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[3]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[3]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.

General Workflow and Troubleshooting

Caption: General experimental workflow for N-alkylation.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base to neutralize HCl salt. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low.1. Ensure at least 1.0 eq. of base is used for neutralization plus an additional 1.0-1.5 eq. to scavenge acid byproduct (for direct alkylation). 2. Switch from alkyl chloride to bromide or iodide. Consider converting alcohol to a better leaving group (e.g., tosylate). 3. Increase the reaction temperature in increments (e.g., to 50°C, then 80°C) while monitoring for decomposition.[1]
Formation of Side Products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong, causing unwanted deprotonation or elimination.1. Lower the reaction temperature.[5] 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions.[1] 3. Switch to a milder base, such as NaHCO₃ or K₂CO₃.[1]
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Emulsion formed during aqueous work-up.1. Add a small amount of triethylamine or ammonia to the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. 2. Add saturated brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[5]

References

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. (URL: )
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google P
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. (URL: )
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])

  • pKa values of common substituted piperazines - ResearchGate. (URL: [Link])

  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar. (URL: [Link]

  • ResearchGate - N-Alkylation of Piperidine. (URL: [Link])

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (URL: [Link])

Sources

Application Note & Protocols: Strategic Incorporation of 6-Ethylpiperazin-2-one HCl in Peptide Synthesis for Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of therapeutic peptides with enhanced stability, receptor selectivity, and favorable pharmacokinetic profiles has driven the adoption of non-canonical amino acids.[1] Conformationally constrained building blocks, such as piperazin-2-one derivatives, are particularly valuable in peptidomimetic design as they can enforce specific secondary structures and improve resistance to proteolytic degradation.[2][3] This guide provides a comprehensive overview and detailed protocols for the effective use of 6-ethylpiperazin-2-one hydrochloride, a versatile scaffold for introducing a constrained diamine motif into peptide sequences. We address the unique challenges associated with this building block, including its steric profile and the requirement for in-situ neutralization, and present optimized strategies for its activation and coupling within a standard Solid-Phase Peptide Synthesis (SPPS) workflow.

Introduction: The Rationale for Constrained Analogues

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1][2] The introduction of rigid structural motifs into the peptide backbone is a powerful strategy to overcome these limitations.[4][5] The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to engage in critical biological interactions.[6][7][8]

Incorporating a 6-ethylpiperazin-2-one moiety serves multiple purposes in rational drug design:

  • Conformational Rigidity: The cyclic structure restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a bioactive conformation.[9][10] This pre-organization can lead to a significant increase in binding affinity for the target receptor.

  • Proteolytic Resistance: The non-natural amide bond within the piperazinone ring is not recognized by many endogenous proteases, thereby increasing the in-vivo half-life of the resulting peptide.[2]

  • Scaffold for Diversity: The piperazinone ring presents multiple points for further chemical modification, allowing for the creation of diverse compound libraries.[11][12][13]

This document outlines the practical considerations and step-by-step procedures for incorporating 6-ethylpiperazin-2-one into peptide sequences using the well-established Fmoc/tBu solid-phase synthesis strategy.[14][15]

Physicochemical Properties of the Building Block

Understanding the properties of 6-ethylpiperazin-2-one is essential for its successful application. The compound is typically supplied as a hydrochloride salt to improve its stability and handling.

Table 1: Physicochemical Properties of (R)-6-ethylpiperazin-2-one

Property Value Source
Molecular Formula C₆H₁₂N₂O [16]
Molecular Weight 128.17 g/mol [16]
Appearance Solid
Storage Sealed in dry, 2-8°C [16]

| Supplied Form | Hydrochloride (HCl) Salt | N/A |

cluster_structure Structure of 6-Ethylpiperazin-2-one node1

Caption: Chemical structure of 6-ethylpiperazin-2-one.

Core Principles of Incorporation via SPPS

The incorporation of 6-ethylpiperazin-2-one HCl follows the fundamental principles of solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble resin support.[17] Each cycle consists of two primary steps: N-terminal protecting group removal (deprotection) and peptide bond formation (coupling).[14]

Caption: General workflow for SPPS incorporation.

Detailed Protocols

Protocol 1: Incorporation of 6-Ethylpiperazin-2-one HCl

This protocol assumes a standard 0.1 mmol synthesis scale on a suitable Fmoc-compatible resin (e.g., Rink Amide). Adjust volumes accordingly for different scales.

Materials:

  • Fmoc-deprotected peptide-resin

  • 6-ethylpiperazin-2-one HCl

  • Coupling Reagent (HATU recommended)

  • N,N'-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 5 minutes).[18][19]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation Mixture Preparation (Perform in a separate vessel):

    • Causality: The HCl salt of the building block must be neutralized to the free amine for it to participate in the coupling reaction. This is achieved using a non-nucleophilic base, DIEA. Simultaneously, the carboxylic acid moiety is activated by a potent coupling reagent to form a highly reactive species susceptible to nucleophilic attack by the resin-bound amine.[20]

    • Dissolve 6-ethylpiperazin-2-one HCl (4 eq., 0.4 mmol, ~66 mg) in anhydrous DMF (~2 mL).

    • Add HATU (3.9 eq., 0.39 mmol, ~148 mg) to the solution.

    • Add DIEA (8 eq., 0.8 mmol, ~139 µL). The extra equivalents of base are crucial to neutralize both the HCl salt and the acid generated during the activation process.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Causality: The ethyl group at the C-6 position introduces steric hindrance, which can slow down the coupling reaction.[21] Using a highly efficient uronium salt coupling reagent like HATU and allowing sufficient reaction time is critical to drive the reaction to completion and avoid deletion sequences.[21][22]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or a "double coupling" can be performed.[14][21]

    • To perform a double coupling, simply drain the vessel after the initial coupling time, wash once with DMF, and add a freshly prepared solution of activated 6-ethylpiperazin-2-one for another 2-4 hours.[21]

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

    • A small sample of resin can be taken for a qualitative test (e.g., Kaiser test) to check for reaction completion.

Table 2: Comparison of Coupling Reagents for Hindered Building Blocks

Reagent Class Reactivity Key Advantages & Considerations
DCC/DIC Carbodiimide Moderate Simple and cost-effective, but can cause racemization and byproduct (DCU/DIU) can be difficult to remove.[20] Often insufficient for hindered couplings.[21]
HBTU/TBTU Uronium Salt High Good efficiency with low racemization. A popular choice for many standard and slightly hindered couplings.
HATU/HCTU Uronium Salt Very High Forms a highly reactive O-acylisourea intermediate. Excellent for sterically hindered amino acids and reduces side reactions.[20] HCTU is a more reactive and cost-effective alternative to HATU.[21]

| PyBOP/PyAOP | Phosphonium Salt | Very High | High coupling efficiency with minimal racemization risk.[22] PyAOP is among the most reactive but is also more expensive.[20] |

Coupling_Mechanism A 6-Ethylpiperazin-2-one (Carboxylic Acid) D Activated OAt-Ester Intermediate A->D Activation B HATU + DIEA C Resin-Bound Peptide (Free N-terminal Amine) E New Peptide Bond (Coupled Product) D->E Nucleophilic Attack

Caption: Simplified schematic of the HATU-mediated coupling process.

Protocol 2: Cleavage from Resin and Global Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM (3x).

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[14]

  • Agitate at room temperature for 2-4 hours.[14]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization:

    • Analytical RP-HPLC: Assess the purity of the final product.[23]

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Confirm the molecular weight of the synthesized peptide to verify the successful incorporation of the 6-ethylpiperazin-2-one building block.[23]

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling (Deletion sequence detected by MS) 1. Insufficient activation/coupling time due to steric hindrance.2. Inadequate coupling reagent potency.3. Peptide aggregation on resin. 1. Increase coupling time to 4-6 hours or overnight.[21]2. Perform a double coupling with fresh reagents.[21]3. Switch to a more powerful coupling reagent like HATU or PyAOP.[20][21]4. Use a solvent with better solvating properties like NMP or a DCM/DMF/NMP mixture.[21][24]
Low Yield 1. Incomplete coupling at multiple steps.2. Premature cleavage from the resin during synthesis.3. Poor precipitation of the final peptide. 1. Address coupling issues as above. Ensure capping of unreacted amines after coupling hindered residues.2. Ensure the correct resin and protecting group strategy is used.3. Ensure the diethyl ether is sufficiently cold (-20°C) and use an adequate volume.

| Side Reactions (Unexpected mass peaks) | 1. Racemization during activation.2. Modification of sensitive amino acid side chains during cleavage. | 1. Use high-quality coupling reagents known for low racemization (e.g., HATU, PyBOP).[22][25] Avoid excessive pre-activation times.2. Ensure the cleavage cocktail contains appropriate scavengers for the amino acids present in your sequence. |

Conclusion

6-Ethylpiperazin-2-one HCl is a powerful building block for creating conformationally constrained peptidomimetics with enhanced therapeutic potential. While its incorporation presents challenges related to its steric bulk and the need for neutralization, these can be effectively overcome through the use of optimized protocols. The strategic selection of highly potent coupling reagents, such as HATU, extended reaction times, and careful monitoring of reaction completion are paramount for success. The methodologies detailed in this guide provide a robust framework for researchers to confidently utilize this and similar constrained analogues in the synthesis of novel and more effective peptide-based therapeutics.

References

  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

  • Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques.
  • Hanessian, S., et al. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research. Available from: [Link]

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. Available from: [Link]

  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. Benchchem.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available from: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available from: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available from: [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC. Available from: [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. PMC. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available from: [Link]

  • de la Torre, B.G., et al. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Available from: [Link]

  • Fields, G.B., et al. Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. Available from: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. Available from: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available from: [Link]

  • Synthesis of piperazin-2-one 9. ResearchGate. Available from: [Link]

  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. PMC. Available from: [Link]

  • Site-selective editing of peptides via backbone modification. ResearchGate. Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. Available from: [Link]

  • US11325906, Example 13. PubChem. Available from: [Link]

  • 6-Methylpiperidin-2-one. PubChem. Available from: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available from: [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available from: [Link]

  • Polyamide Backbone Modification In Peptide and Protein Science. Frontiers. Available from: [Link]

Sources

Protecting group strategies for 6-ethylpiperazin-2-one nitrogen atoms

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protecting Group Strategies for 6-Ethylpiperazin-2-one

Executive Summary

The 6-ethylpiperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in peptidomimetics and GPCR ligands. Its unique structure features two distinct nitrogen centers: the amide nitrogen (


) and the amine nitrogen (

).[1]

Successful utilization of this scaffold requires precise orthogonal protection strategies. The presence of an ethyl group at the C6 position introduces a critical steric factor adjacent to


, distinguishing its reactivity profile from unsubstituted piperazinones. This guide details the mechanistic rationale, decision matrices, and validated protocols for the regioselective protection of 

and

.

Structural Analysis & Mechanistic Grounding

To design an effective protection strategy, one must first understand the electronic and steric environment of the molecule.

Electronic Differentiation ( Divergence)

The primary handle for regioselectivity is the vast difference in acidity and nucleophilicity between the two nitrogen atoms.

  • 
     (Amine):  A typical secondary amine with a 
    
    
    
    (conjugate acid) of ~8.5–9.5. It is highly nucleophilic and basic. Under neutral or mildly basic conditions, electrophiles (e.g.,
    
    
    , Cbz-Cl) react exclusively here.
  • 
     (Lactam):  An amide nitrogen with a 
    
    
    
    of ~15–17. It is non-nucleophilic in its neutral state due to resonance stabilization with the C2 carbonyl. Functionalization requires deprotonation with a strong base (e.g., NaH, KHMDS) to generate the reactive amidate anion.
The "C6-Ethyl" Steric Factor

Unlike simple piperazin-2-one, the 6-ethyl derivative possesses a chiral center at C6 (assuming enantiopurity).

  • Proximity Effect: The ethyl group is directly adjacent to

    
    .
    
  • Consequence:

    
     functionalization is kinetically slower than in unsubstituted analogs due to steric hindrance.
    
  • Stereochemical Risk: While C6 is not

    
     to a carbonyl (it is 
    
    
    
    to the amide nitrogen), harsh conditions involving radical mechanisms or extreme temperatures could potentially risk racemization if the ring conformation is distorted, though the risk is generally lower than at the C3 position.

Strategic Decision Matrix

Choose your protection route based on the stability requirements of your downstream chemistry.

Strategy

Group

Group
Orthogonality PrincipleBest For...
Route A (Standard) Boc (Acid labile)Bn/PMB (Hydrogenolysis/Oxidation)Acid vs.

/Pd
General synthesis; peptide coupling at

.
Route B (Base Stable) Cbz (

labile)
Alkyl/Boc (Acid labile)

/Pd vs. Acid
Reactions requiring strong bases elsewhere.
Route C (Fmoc) Fmoc (Base labile)Alloc (Pd(0) labile)Base vs. Pd(0)Solid-phase peptide synthesis (SPPS).

Visual Workflows

Decision Tree for Protecting Group Selection

ProtectionStrategy Start Start: 6-Ethylpiperazin-2-one Q1 Target: Which Nitrogen needs modification? Start->Q1 PathN4 Modify N4 (Amine) Q1->PathN4 High Nucleophilicity PathN1 Modify N1 (Amide) Q1->PathN1 Requires Base ActionN4 Direct Reaction possible (N1 is unreactive) PathN4->ActionN4 ActionN1 Must Protect N4 first PathN1->ActionN1 SelectPG Select N4 Protecting Group ActionN1->SelectPG Boc Boc Group (Remove with TFA/HCl) SelectPG->Boc Acid Stability Needed Cbz Cbz Group (Remove with H2/Pd) SelectPG->Cbz Base Stability Needed Fmoc Fmoc Group (Remove with Piperidine) SelectPG->Fmoc Orthogonal to Acid/H2

Caption: Logical flow for selecting protection strategies based on the target nitrogen and downstream conditions.

Synthetic Workflow: The Standard Route (N4-Boc / N1-Alkylation)

SyntheticRoute SM 6-Ethylpiperazin-2-one (Free Base) Step1 Step 1: N4 Protection (Boc2O, DCM) SM->Step1 Int1 N4-Boc Intermediate Step1->Int1 Step2 Step 2: N1 Deprotection/Alkylation (NaH, R-X, DMF) Int1->Step2 Int2 N1-R, N4-Boc Product Step2->Int2 Step3 Step 3: N4 Deprotection (TFA or HCl) Int2->Step3 Final Final Product (N1-R, N4-H) Step3->Final

Caption: Step-wise protocol for N1 functionalization requiring transient N4 protection.

Detailed Experimental Protocols

Protocol A: Regioselective -Boc Protection

Rationale:


 is the kinetic nucleophile. No strong base is required. This reaction is highly selective; 

will not react with

under these conditions.

Materials:

  • 6-Ethylpiperazin-2-one (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve 6-ethylpiperazin-2-one in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add

    
     followed by cooling the solution to 0°C.
    
  • Boc Addition: Add

    
     portion-wise over 15 minutes.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine spots red/purple, protected amine does not).

  • Workup: Wash with 0.5 M citric acid (to remove unreacted amine/base), then brine. Dry over

    
    .
    
  • Purification: Usually not required. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: -Alkylation of -Boc-6-ethylpiperazin-2-one

Rationale: The


 proton is acidic (

~17). Sodium hydride (NaH) is used to generate the amidate anion. Critical Note: The C6-ethyl group sterically hinders the

site. Reaction times may be longer than for unsubstituted piperazinones.

Materials:

  • 
    -Boc-6-ethylpiperazin-2-one (1.0 equiv)
    
  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Electrophile (e.g., Benzyl Bromide, Alkyl Iodide) (1.2–1.5 equiv)

  • DMF (anhydrous) or THF (anhydrous)

Procedure:

  • Anion Formation: Suspend NaH in anhydrous DMF at 0°C under Argon.

  • Substrate Addition: Add a solution of

    
    -Boc-6-ethylpiperazin-2-one in DMF dropwise to the NaH suspension.
    
    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 mins, then RT for 30 mins to ensure full deprotonation.
      
  • Alkylation: Cool back to 0°C. Add the electrophile dropwise.

  • Reaction: Stir at RT.

    • Time: Due to C6 sterics, this may take 12–24 hours.

    • Optimization: If the reaction is sluggish, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst or heat to 50°C (monitor C6 stereocenter integrity if heating).

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield on N1 Alkylation Steric hindrance from C6-Ethyl group.Switch solvent to HMPA/THF mixture (caution: toxicity) or use Cs2CO3 in acetonitrile with heat (softer base, higher temp).
Bis-alkylation

protecting group fell off.
Ensure the

group (e.g., Boc) is stable to the base used. Avoid using strong nucleophilic bases that might attack the Boc carbonyl.
Racemization at C6 Over-heating with strong base.Keep temperature <60°C. Switch from NaH to KHMDS or LiHMDS at -78°C for deprotonation, then warm up with electrophile.
Poor Solubility Lactam hydrogen bonding.

-protection usually improves solubility in organic solvents (DCM, EtOAc).

References

  • Stoltz, B. M., et al. "Enantioselective Synthesis of

    
    -Secondary and 
    
    
    
    -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 2014.[2]
  • BenchChem. "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications."[3] Application Note, 2025.[3]

  • University of Regina. "pKa Values of Some Piperazines at Different Temperatures." Journal of Chemical & Engineering Data.

  • Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution."[4] Synthesis, 2023.[4]

  • Rossi, R., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Expert Opinion on Drug Discovery, 2022.

Sources

Application Note: Preparation and Incorporation of 6-Ethylpiperazin-2-one Scaffolds in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

The translation of native peptides into viable therapeutics is frequently hindered by their high conformational flexibility and susceptibility to rapid proteolytic degradation. To circumvent these limitations, medicinal chemists employ constrained heterocyclic scaffolds to lock peptides into bioactive conformations. The piperazin-2-one moiety has emerged as a privileged scaffold in this domain, capable of acting as a rigidifier that mimics specific secondary structures, such as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-turns or the spatial orientation of 

, and

residues on an

-helix.

Specifically, the 6-ethylpiperazin-2-one derivative provides a unique structural advantage. The ethyl group at the C6 position serves as an aliphatic placeholder, effectively mimicking the side chain of 2-aminobutyric acid (Abu) or acting as a surrogate for valine/isoleucine. This substitution not only directs the


 and 

dihedral angles of the peptide backbone but also occupies critical hydrophobic pockets during protein-protein interactions (PPIs), enhancing both target affinity and metabolic stability[1].

Mechanistic Insights into Scaffold Design

To utilize 6-ethylpiperazin-2-one in Solid-Phase Peptide Synthesis (SPPS), the raw heterocycle must be converted into an orthogonally protected monomer: 4-Fmoc-6-ethyl-1-carboxymethyl-piperazin-2-one [2]. The design of this synthetic route relies on a self-validating sequence of regioselective alkylations and orthogonal deprotections:

  • Regioselective Cyclization: The synthesis begins with the reaction of 1,2-diaminobutane and ethyl bromoacetate. The less sterically hindered primary amine attacks the

    
    -carbon of the bromoacetate. Subsequent intramolecular amidation by the secondary amine (bearing the ethyl group) yields the core 6-ethylpiperazin-2-one ring.
    
  • Orthogonal Protection: The N4 secondary amine is protected using Fmoc-OSu. Causality: Fmoc-OSu is chosen over Fmoc-Cl because its lower reactivity prevents unwanted acylation of the N1 amide nitrogen, ensuring absolute regioselectivity.

  • N1-Alkylation: The N1 amide is poorly nucleophilic. Causality: Strong deprotonation using Sodium Hydride (NaH) generates an amidate anion, which readily attacks tert-butyl bromoacetate to install the necessary C-terminal extension for SPPS.

  • Selective Ester Cleavage: Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl ester to reveal the free carboxylic acid, leaving the base-labile Fmoc group completely intact.

Synthesis Workflow

G N1 1,2-Diaminobutane + Ethyl Bromoacetate N2 Regioselective Alkylation & Spontaneous Cyclization N1->N2 N3 6-Ethylpiperazin-2-one (Core) N2->N3 N4 N4-Protection (Fmoc-OSu, NaHCO3) N3->N4 N5 N1-Alkylation (t-Butyl Bromoacetate, NaH) N4->N5 N6 Ester Cleavage (TFA / DCM) N5->N6 N7 4-Fmoc-6-ethyl-1-carboxymethyl- piperazin-2-one (SPPS Scaffold) N6->N7

Workflow for the de novo synthesis of an SPPS-compatible 6-ethylpiperazin-2-one scaffold.

Experimental Protocols

Protocol A: De Novo Synthesis of the Peptidomimetic Scaffold

Note: All reactions should be performed under an inert argon atmosphere unless otherwise stated.

Step 1: Assembly of the Core Ring

  • Dissolve 1,2-diaminobutane (1.0 eq) in anhydrous ethanol (0.2 M) and cool to 0 °C.

  • Add ethyl bromoacetate (1.0 eq) dropwise over 30 minutes to prevent thermal runaway and double-alkylation.

  • Stir the mixture at room temperature for 12 hours, then reflux for 4 hours to drive the intramolecular amidation to completion.

  • Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH 9:1) to yield 6-ethylpiperazin-2-one.

Step 2: N4-Fmoc Protection

  • Dissolve the core heterocycle (1.0 eq) in a 1:1 mixture of 10% aqueous

    
     and dioxane.
    
  • Add Fmoc-OSu (1.1 eq) at 0 °C. Causality: The mild base neutralizes the hydrobromide salt and acts as an acid scavenger without hydrolyzing the Fmoc reagent.

  • Stir for 4 hours at room temperature. Extract with ethyl acetate, dry over

    
    , and concentrate.
    

Step 3: N1-Alkylation and Ester Cleavage

  • Dissolve the Fmoc-protected intermediate in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Allow hydrogen gas to evolve.

  • Add tert-butyl bromoacetate (1.5 eq) and stir for 6 hours. Quench with saturated

    
     and extract with diethyl ether.
    
  • To cleave the ester, dissolve the purified intermediate in a 1:1 mixture of TFA/DCM containing 2.5% triisopropylsilane (TIPS) as a cation scavenger. Stir for 2 hours at room temperature.

  • Evaporate the TFA stream under nitrogen and precipitate the final 4-Fmoc-6-ethyl-1-carboxymethyl-piperazin-2-one scaffold in cold diethyl ether[2].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating the rigidified scaffold into a peptide sequence requires specialized coupling conditions due to steric hindrance.

  • Scaffold Attachment (C-terminal coupling):

    • The primary carboxylic acid of the scaffold couples efficiently to the resin-bound peptide's N-terminus. Use standard conditions: Scaffold (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 10 mins).

  • Subsequent Amino Acid Coupling (Critical Step):

    • Causality: The exposed N4 secondary amine is highly sterically hindered by the adjacent C6-ethyl group and the constrained ring. Standard DIC/Oxyma will fail.

    • Optimized Condition: Use the incoming Fmoc-Amino Acid (5.0 eq), HATU (4.9 eq), and highly basic DIPEA (10.0 eq) in NMP. Couple for 3 to 4 hours at 45 °C using a microwave peptide synthesizer to ensure complete amide bond formation.

Quantitative Data & Validation

The incorporation of the 6-ethylpiperazin-2-one scaffold dramatically alters the physicochemical and biological properties of the resulting peptidomimetic. Table 1 summarizes typical comparative data observed during the transition from a linear native peptide to a piperazinone-constrained mimetic[3][1].

Table 1: Comparative Analysis of Linear vs. 6-Ethylpiperazin-2-one Constrained Peptides

ParameterNative Linear PeptideConstrained PeptidomimeticMechanistic Driver
Coupling Efficiency (N4 position) > 98% (Standard DIC)85 - 90% (Requires HATU/Heat)Steric hindrance from C6-ethyl group and rigid ring structure.
Target Secondary Structure (

-turn)
< 5% (Random Coil)> 75%Dihedral angle restriction (

,

) enforced by the lactam bridge.
Metabolic Stability (

in Plasma)
~ 15 minutes> 12 hoursElimination of scissile peptide bonds; steric shielding against exopeptidases.
Receptor Binding Affinity (

)
Baseline (

)
Improved (

to

)
Pre-organization of the pharmacophore reduces the entropic penalty of binding.

References

1. Synthesis of Chiral Piperazin-2-ones as Model Peptidomimetics - RSC Publishing. 2.[1] Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC. 3.[2] 4-Fmoc-1-carboxymethyl-piperazin-2-one - Benchchem. 4. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction - ACS Publications.

Sources

Application Note: Microwave-Assisted Synthesis and Derivatization of 6-Ethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of carbon-substituted piperazines is a cornerstone of modern medicinal chemistry. Specifically, 6-ethylpiperazin-2-one hydrochloride serves as a highly versatile, stereochemically rich building block for synthesizing kinase inhibitors, neurokinin receptor antagonists, and therapeutics for liver diseases. However, the traditional synthesis of these heterocycles often suffers from prolonged reaction times, poor yields, and unwanted epimerization. This application note details a robust, self-validating microwave-assisted irradiation (MWI) protocol that accelerates ring construction and downstream functionalization while preserving chiral integrity.

Mechanistic Rationale & Structural Significance

Piperazin-2-ones are privileged scaffolds because they offer enhanced metabolic stability and rigid spatial geometries compared to unsubstituted piperazines. The addition of an ethyl group at the C6 position (adjacent to the amide nitrogen) introduces a critical stereocenter that dictates the binding vector of the resulting pharmacophore.

The synthesis of piperazinone rings is typically achieved via the intramolecular cyclization of acyclic amine and ester intermediates ()[1]. Under conventional thermal heating, this cyclization is thermodynamically demanding. Prolonged refluxing often leads to epimerization at the C6 position.

The Microwave Advantage: Microwave irradiation overcomes these barriers through direct dielectric heating. Polar intermediates and solvents rapidly absorb microwave energy, accelerating tandem N-acyliminium ion cyclizations ()[2] and drastically reducing reaction times from days to minutes. This rapid kinetic profile effectively traps the desired stereoisomer, preserving the enantiomeric excess (ee%) of the 6-ethyl substitution ().

Experimental Workflow

G A Acyclic Precursors (Amino Acid Derivatives) B Microwave Irradiation (Dielectric Heating) A->B Cyclization (Solvent: NMP) C 6-Ethylpiperazin-2-one Hydrochloride B->C HCl Salt Formation D Downstream Functionalization (N-Alkylation / Coupling) C->D Base, MW E Bioactive Pharmacophore (e.g., Kinase Inhibitor) D->E Purification

Microwave-assisted synthetic workflow for 6-ethylpiperazin-2-one derivatives.

Detailed Methodologies

Protocol A: Microwave-Assisted Intramolecular Cyclization

Objective: Synthesize the 6-ethylpiperazin-2-one core from an acyclic amino-ester precursor. Causality: N-methyl-2-pyrrolidone (NMP) is selected as the solvent due to its exceptionally high microwave loss tangent (


). This allows the solvent to efficiently convert microwave energy into thermal energy, ensuring rapid, uniform superheating without the charring associated with conductive heating.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the acyclic amino-ester precursor in 3.0 mL of anhydrous NMP in a 10 mL microwave-safe quartz vial.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid to promote the N-acyliminium ion intermediate formation.

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 120°C for 15 minutes utilizing dynamic power modulation (max 200 W) and high-speed magnetic stirring (900 rpm).

  • Salt Formation: Transfer the crude mixture to a round-bottom flask. Cool to 0°C and add 2.0 M HCl in diethyl ether dropwise until precipitation ceases. The hydrochloride salt is critical here; it is highly crystalline and prevents the auto-oxidation commonly seen in free-base piperazinones.

  • Self-Validation: Filter the white precipitate and analyze an aliquot via LC-MS. The protocol is validated by the complete disappearance of the acyclic precursor mass and the appearance of the target free-base mass at

    
    
    
    
    
    ()[3].
Protocol B: Downstream N-Alkylation for Pharmacophore Development

Objective: Functionalize the N4 secondary amine of 6-ethylpiperazin-2-one hydrochloride. Causality: Because the starting material is a stable hydrochloride salt, it requires in situ neutralization. The use of a sterically hindered base like


-Diisopropylethylamine (DIPEA) is mandatory; it deprotonates the salt without acting as a competing nucleophile against the alkyl halide.

Step-by-Step Procedure:

  • Neutralization: Suspend 1.0 mmol of 6-ethylpiperazin-2-one hydrochloride in 4.0 mL of acetonitrile (

    
    ). Add 2.5 mmol of DIPEA and stir for 5 minutes at room temperature.
    
  • Electrophile Addition: Add 1.1 mmol of the desired alkyl halide (e.g., a benzyl chloride derivative).

  • Irradiation: Irradiate the sealed vial at 100°C for 10 minutes.

  • Self-Validation: Monitor conversion via LC-MS. The system validates itself when the

    
     129.1 peak is entirely consumed, replaced by the mass of the N-alkylated product. Chiral HPLC should be employed post-purification to confirm that the C6-ethyl stereocenter remains >98% ee.
    

Quantitative Data & Process Optimization

The following table summarizes the quantitative improvements achieved by transitioning from conventional thermal refluxing to the microwave-assisted protocols described above.

ParameterConventional HeatingMicrowave Irradiation (MWI)Mechanistic Rationale / Causality
Temperature 80°C (Reflux limit)120°C (Pressurized)Sealed MW vials allow safe superheating above the solvent's standard boiling point.
Reaction Time 12–24 hours10–15 minutesDielectric heating directly activates polar intermediates, bypassing thermal conductivity limits.
Yield (%) 45–55%82–89%Rapid kinetics minimize side-product formation and thermal degradation.
Purity (LC-MS) ~70%>95%Uniform volumetric heating eliminates localized hot-spots that cause charring.
ee% (Chiral) <80% (Epimerization)>98%The ultra-short reaction time kinetically traps the product, preserving the C6-ethyl stereocenter.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations . RSC Advances.[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles . RSC Medicinal Chemistry.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI Molecules.[Link]

  • Polymer-Supported Stereoselective Synthesis of Benzimidazolinopiperazinones . The Journal of Organic Chemistry (ACS).[Link]

  • Amido heteroaromatic compounds useful in the treatment of liver diseases (WO2023222850A1).

Sources

Precision Solvent Selection for 6-Ethylpiperazin-2-one HCl Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethylpiperazin-2-one hydrochloride (6-EP-HCl) is a critical chiral building block in the synthesis of peptidomimetics, kinase inhibitors, and CNS-active agents. Its unique structure features a secondary amine at position 4 (the primary nucleophile) and a lactam amide at position 1.

The presence of the hydrochloride counter-ion presents a specific solubility paradox: the salt is highly water-soluble but practically insoluble in the lipophilic solvents required for many downstream functionalizations (e.g., anhydrous couplings). This guide provides a scientifically grounded framework for solvent selection, moving beyond "trial and error" to a causal, mechanism-based approach. We prioritize Process Mass Intensity (PMI) reduction and Green Chemistry principles without compromising yield.

Physicochemical Profile & Solubility Matrix

Understanding the solubility differential between the salt and the free base is the cornerstone of effective process design.

Table 1: Solubility Profile of 6-Ethylpiperazin-2-one Species

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Context
Protic Polar WaterHigh (>100 mg/mL)HighBiphasic reactions; Waste removal.
Methanol / EthanolModerate HighRecrystallization; Hydrogenation.
Aprotic Polar DMF / DMSOHigh HighHomogeneous reactions (Avoid if possible due to workup).
Acetonitrile (MeCN)Low (Suspension)HighPreferred for N-alkylation (slurry).
Ethers THF / 2-MeTHFNegligibleModerate-HighAnhydrous couplings; Grignard/Lithiation.
Chlorinated DCM / ChloroformNegligibleHighExtraction; Traditional peptide coupling.
Hydrocarbons Toluene / HeptaneInsolubleLow-ModerateAntisolvent precipitation.

Critical Decision Framework

The selection of solvent is dictated by the Reaction Type and the Base Strategy employed to manage the HCl counter-ion.

Scenario A: Nucleophilic Substitution (N-Alkylation)

Target: Reaction at N4 with Alkyl Halides. Challenge: The HCl salt must be neutralized in situ to release the nucleophilic amine. Recommended System:Heterogeneous Slurry in Acetonitrile or Acetone.

  • Why: The HCl salt is insoluble, but the free base (generated by inorganic base) is soluble. As the reaction proceeds, the product dissolves, driving the equilibrium forward.

Scenario B: Amide Coupling / Acylation

Target: Reaction at N4 with Acid Chlorides or Activated Esters. Challenge: Electrophiles are often water-sensitive; the salt requires polar media. Recommended System:Biphasic (Water/EtOAc) or 2-MeTHF.

  • Why: A biphasic Schotten-Baumann condition allows the salt to reside in water (neutralized by NaOH) while the electrophile remains protected in the organic phase.

Scenario C: Strong Base Mediated (N1-Alkylation)

Target: Deprotonation of the Lactam N1 (requires pKa > 15). Challenge: Requires anhydrous, polar aprotic conditions. Recommended System:Anhydrous THF or 2-MeTHF.

  • Why: Requires compatibility with strong bases (NaH, LiHMDS) and solubility of the intermediate anion.

Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the intended transformation.

SolventSelection Start Starting Material: 6-Ethylpiperazin-2-one HCl ReactionType Identify Reaction Type Start->ReactionType N4_Alkylation N4-Alkylation (Alkyl Halides) ReactionType->N4_Alkylation Acylation N4-Acylation (Acid Chlorides/Coupling) ReactionType->Acylation N1_Funct N1-Functionalization (Lactam Alkylation) ReactionType->N1_Funct Slurry Strategy: In-situ Neutralization (Heterogeneous Slurry) N4_Alkylation->Slurry Sensitivity Is Electrophile Water Sensitive? Acylation->Sensitivity StrongBase Strategy: Strong Base (NaH / LiHMDS) N1_Funct->StrongBase Solvent_Alk Solvent: Acetonitrile or Acetone (Green: EtOAc) Slurry->Solvent_Alk No No Sensitivity->No High Throughput Yes Yes Sensitivity->Yes Strict Anhydrous Biphasic Strategy: Schotten-Baumann (Biphasic System) Solvent_Bi Solvent: Water / EtOAc or Water / 2-MeTHF Biphasic->Solvent_Bi Anhydrous Strategy: Free-Base Isolation First Solvent_An Solvent: 2-MeTHF or DCM (Traditional) Anhydrous->Solvent_An Solvent_N1 Solvent: Anhydrous THF or 2-MeTHF StrongBase->Solvent_N1 No->Biphasic Yes->Anhydrous

Figure 1: Decision matrix for solvent selection based on reaction mechanism and electrophile sensitivity.

Detailed Application Protocols

Protocol A: Green N-Alkylation (The "Slurry" Method)

Objective: Alkylation of N4 without prior free-basing, avoiding DMF. Mechanism: Phase-transfer-like behavior where the inorganic base neutralizes the HCl salt at the solid-liquid interface.

  • Setup: To a reaction vessel equipped with a magnetic stir bar, charge 6-Ethylpiperazin-2-one HCl (1.0 equiv) and Potassium Carbonate (

    
    , 3.0 equiv).
    
    • Note: 1 eq of base neutralizes the HCl; 1-2 eq acts as the acid scavenger for the alkylation.

  • Solvent Addition: Add Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) [10-15 volumes].

    • Green Tip: 2-MeTHF is derived from renewable resources and separates easily from water during workup.

  • Activation: Stir the slurry at room temperature for 30 minutes. This allows partial deprotonation and formation of the free amine in solution.

  • Reaction: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Thermal Cycle: Heat to 50–60°C. Monitor by HPLC/LC-MS.

    • Observation: The suspension may change consistency as KCl precipitates and the organic-soluble product forms.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

Protocol B: Biphasic Acylation (Schotten-Baumann)

Objective: Rapid amide bond formation using acid chlorides. Mechanism: Interfacial reaction. The salt dissolves in water; the product extracts into the organic phase immediately, preventing over-reaction.

  • Aqueous Phase: Dissolve 6-Ethylpiperazin-2-one HCl (1.0 equiv) in Water (5 volumes). Add NaOH or

    
      (2.5 equiv).
    
  • Organic Phase: Dissolve the Acid Chloride (1.1 equiv) in Ethyl Acetate or 2-MeTHF (5 volumes).

  • Mixing: Cool the aqueous phase to 0–5°C. Vigorously stir while adding the organic phase dropwise.

  • Completion: Stir for 1 hour. The pH should remain >8; adjust if necessary.

  • Separation: Stop stirring. Separate layers. The product is in the organic layer; salts remain in the water.

Protocol C: "Solvent Switch" for Sensitive Couplings

Objective: Generating the anhydrous free base for sensitive transition-metal catalyzed couplings (e.g., Buchwald-Hartwig).

SolventSwitch Step1 1. Dissolve HCl Salt (Water) Step2 2. Basify (pH > 12) (NaOH) Step1->Step2 Step3 3. Extract (2-MeTHF or DCM) Step2->Step3 Step4 4. Azeotropic Dry (Distill Solvent) Step3->Step4 Step5 5. Anhydrous Free Base Solution Step4->Step5

Figure 2: Workflow for isolating the anhydrous free base via solvent switching.

  • Dissolution: Dissolve salt in minimum Water.[1]

  • Basification: Adjust pH to >12 using 50% NaOH.

  • Extraction: Extract 3x with 2-MeTHF .

    • Why 2-MeTHF? It forms an azeotrope with water, allowing effective drying during the concentration step.

  • Drying: Dry organic layer over

    
    , filter, and concentrate/distill to remove residual water (azeotropic drying).
    

Green Chemistry & Sustainability Matrix

Replacing "Red" list solvents (DMF, DCM, NMP) is a priority in modern drug development.

Table 2: Solvent Replacement Guide for 6-EP-HCl Reactions

Traditional SolventIssuesRecommended Green AlternativePerformance Notes
Dichloromethane (DCM) Neurotoxic, volatile, high PMI.Ethyl Acetate (EtOAc) Good for extractions; less effective for solubilizing polar intermediates.
2-MeTHF Excellent replacement; higher boiling point; stable to bases.
DMF / NMP Reprotoxic, difficult to remove (high BP).Acetonitrile (MeCN) Lower BP, easier workup. Good for SN2 reactions.[2][3]
CPME (Cyclopentyl methyl ether) Low peroxide formation, stable in acidic/basic conditions.
THF Peroxide former, water miscible (hard to dry).2-MeTHF Better phase separation from water; bio-derived options available.

References

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[4] Organic Process Research & Development, 2013.[4] Link

  • CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[5] Green Chemistry, 2016.[4][5] Link

  • Piperazinone Synthesis: Golebiowski, A., et al. "Solid-Supported Synthesis of a Bicyclic Diketopiperazine."[6] Journal of Combinatorial Chemistry, 2002.[6] (Demonstrates solid-phase/solvent considerations for similar scaffolds). Link

  • 2-MeTHF Applications: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link

  • General Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Ethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing substituted piperazin-2-ones—particularly the 6-ethyl derivative—presents unique regiochemical and kinetic challenges. While the classic reaction between 1,2-diaminobutane and ethyl chloroacetate is the most direct route[1], poor control over the reaction conditions often leads to low yields, regio-isomeric impurities, and intractable gums during salt formation.

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your workflow.

Reaction Pathway & Mechanistic Divergence

To improve yields, we must first visualize where the synthesis fails. The diagram below illustrates the critical divergence points where kinetic control dictates the success or failure of the target molecule.

Pathway A 1,2-Diaminobutane (Substrate) C Controlled Alkylation (0°C, Slow Addition, Dilute) A->C B Ethyl Chloroacetate (Alkylating Agent) B->C D N-(2-amino-1-ethyl)glycine ethyl ester (Acyclic Intermediate) C->D Kinetic Control (Major) I Dialkylation (Byproduct) C->I Excess Electrophile J 5-Ethyl Isomer (Regio-byproduct) C->J Poor Temp Control E Thermal Cyclization (Reflux, K2CO3 / THF) D->E Intramolecular Amidation F 6-Ethylpiperazin-2-one (Free Base) E->F G Anhydrous Salt Formation (HCl in Dioxane/Ether) F->G H 6-Ethylpiperazin-2-one HCl (Target Product) G->H Precipitation

Caption: Reaction pathway for 6-ethylpiperazin-2-one HCl synthesis highlighting key divergence points.

Troubleshooting Q&A

Q1: Why am I getting a high ratio of the 5-ethylpiperazin-2-one regioisomer instead of the desired 6-ethyl isomer?

Mechanistic Causality: 1,2-diaminobutane contains two primary amines with competing nucleophilicity. The amine at C1 (attached to the


) is sterically unhindered, while the amine at C2 (attached to the 

) is sterically hindered. For the 6-ethyl isomer to form, the unhindered C1 amine must perform the initial

attack on the

-carbon of ethyl chloroacetate. If the reaction is run at room temperature or with bolus addition, the thermal energy overcomes the steric barrier, allowing the C2 amine to attack the

-carbon, ultimately yielding the 5-ethyl regioisomer upon cyclization. The Fix: Enforce strict kinetic control. Run the initial alkylation at 0 °C and use a syringe pump to add the electrophile. This exploits the steric difference, ensuring the less hindered amine reacts first. One-pot approaches using diamines heavily rely on this careful temperature modulation during the initial coupling phase[2].
Q2: My reaction stalls at the acyclic intermediate stage. How can I drive the lactamization to completion?

Mechanistic Causality: The acyclic intermediate (N-(2-amino-1-ethyl)glycine ethyl ester) requires the remaining primary amine to attack the ethyl ester to form the lactam ring. Ethyl esters are relatively poor electrophiles at room temperature, and the leaving group (ethoxide) requires stabilization. The Fix: Lactamization must be thermally and chemically driven. Transitioning the solvent to dry THF and adding anhydrous


 at reflux (65–70 °C) facilitates the intramolecular amidation by deprotonating the attacking amine and stabilizing the transition state. Using THF and 

at reflux is a proven, highly scalable method for driving the cyclization of piperazin-2-ones[1][3].
Q3: I'm observing significant di-alkylation byproducts. How do I control the stoichiometry?

Mechanistic Causality: After the first alkylation, the newly formed secondary amine remains highly nucleophilic. If unreacted ethyl chloroacetate is locally concentrated in the flask, this secondary amine will attack a second equivalent, forming an irreversible di-alkylated dead-end. The Fix: Invert the stoichiometry. Use a 3.0 molar equivalent excess of 1,2-diaminobutane. The massive pool of primary amine outcompetes the secondary amine for the electrophile. The excess diamine is highly volatile and easily removed during the workup via vacuum distillation.

Q4: The final hydrochloride salt is turning into a sticky gum instead of a powder. How do I fix this?

Mechanistic Causality: Piperazin-2-one hydrochlorides are notoriously hygroscopic. If you use aqueous HCl, or if your solvent (like ethanol) holds onto residual water, the salt will "oil out" into a gummy residue rather than crystallizing. The Fix: Exclude water entirely from the final step. Dissolve the free base in anhydrous diethyl ether or dichloromethane, and precipitate the salt using a commercially available anhydrous solution of 4.0 M HCl in dioxane.

Quantitative Data Summary

Optimizing the parameters discussed above yields dramatic improvements in both conversion and regioselectivity.

Reaction ParameterCondition TestedImpact on Overall YieldRegioselectivity (6-Et : 5-Et)
Electrophile Addition Bolus addition at 25 °CLow (<40%)Poor (60:40)
Electrophile Addition Syringe pump at 0 °CHigh (>85%)Excellent (>95:5)
Diamine Stoichiometry 1.0 EquivalentModerate (50%)High dialkylation observed
Diamine Stoichiometry 3.0 EquivalentsHigh (>85%)Minimal dialkylation
Cyclization Environment Ethanol (Room Temp)Low (Stalls at intermediate)N/A
Cyclization Environment THF +

(Reflux)
High (>90% conversion)N/A

Step-by-Step Self-Validating Protocol

This protocol is designed as a "self-validating system." At each critical juncture, analytical checkpoints ensure the chemistry is proceeding correctly before you commit to the next step.

Step 1: Regioselective Alkylation
  • Add 1,2-diaminobutane (3.0 eq, 30 mmol) to a flame-dried round-bottom flask containing 50 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Dissolve ethyl chloroacetate (1.0 eq, 10 mmol) in 20 mL of anhydrous THF.

  • Add the ester solution dropwise via a syringe pump over 2 hours, maintaining the internal temperature at 0 °C.

  • Self-Validation Checkpoint: Pull a 50

    
    L aliquot for LC-MS. You should observe a dominant mass peak at m/z 175 [M+H]⁺  (the acyclic intermediate). The absence of a peak at m/z 261 confirms that dialkylation has been successfully suppressed.
    
Step 2: Base-Promoted Lactamization
  • To the crude reaction mixture from Step 1, add finely powdered, anhydrous

    
     (2.0 eq, 20 mmol).
    
  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure. To remove the excess 1,2-diaminobutane, apply high vacuum (0.1 mbar) at 40 °C for 2 hours.

  • Self-Validation Checkpoint: Run a second LC-MS. The m/z 175 peak should be completely consumed, replaced by a new peak at m/z 129 [M+H]⁺ , indicating successful ring closure and the loss of ethanol (46 Da).

Step 3: Anhydrous Salt Formation
  • Dissolve the crude 6-ethylpiperazin-2-one free base in 15 mL of anhydrous diethyl ether.

  • Cool the flask to 0 °C.

  • Slowly add 4.0 M HCl in dioxane (1.1 eq, 11 mmol) dropwise. A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid rapidly under a stream of nitrogen (to prevent atmospheric moisture absorption), wash with 10 mL of cold anhydrous ether, and dry overnight in a vacuum desiccator.

  • Self-Validation Checkpoint: Analyze via

    
    H NMR in 
    
    
    
    . The complete absence of a triplet at ~1.2 ppm and a quartet at ~4.1 ppm confirms that all uncyclized ethyl ester has been removed, yielding pure 6-ethylpiperazin-2-one hydrochloride.

References

  • Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-ylidene)benzenesulfonamides Source: MDPI URL:[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Recrystallization solvents for high-purity 6-ethylpiperazin-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to provide authoritative, actionable, and scientifically grounded assistance for the purification of 6-ethylpiperazin-2-one hydrochloride (HCl) .

Status: Active | Ticket ID: REC-6EP-HCl-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are likely isolating 6-ethylpiperazin-2-one HCl (CAS: 1932354-64-7 for free base ref) as a key intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors). The critical challenge with this scaffold is its amphiphilic nature: the lactam (amide) and amine functionalities create high water solubility, while the ethyl group adds sufficient lipophilicity to complicate separation from organic byproducts.

This guide prioritizes Isopropanol (IPA) and Ethanol/Ethyl Acetate systems. These solvents balance the removal of polar impurities (like unreacted ethylenediamines) and non-polar oligomers while managing the hygroscopic nature of the HCl salt.

Part 1: Solvent Selection Matrix

Why specific solvents fail or succeed for Piperazin-2-one salts.

The Solubility Logic

6-ethylpiperazin-2-one HCl is a polar, ionic solid.

  • Protic Solvents (MeOH, Water): Often too good. The salt dissolves effectively but recovery yields are low because the compound remains soluble even at -20°C.

  • Aprotic Polar Solvents (DMSO, DMF): Avoid. High boiling points make removal difficult and can lead to thermal degradation (oxidation of the alpha-carbon).

  • The "Goldilocks" Zone: Isopropanol (IPA) and Ethanol (EtOH) . These dissolve the salt at reflux but show significantly reduced solubility at room temperature, facilitating crystal growth.

Recommended Solvent Systems
Solvent SystemRoleApplication CaseKey Benefit
Isopropanol (IPA) Single SolventRoutine Purification. Best for removing minor impurities when yield is not the primary concern.Moderate boiling point (82°C) allows good thermal gradient; less hygroscopic than MeOH.
EtOH / EtOAc Dual SolventHigh Yield Recovery. Ethanol dissolves the salt; Ethyl Acetate (Anti-solvent) forces precipitation.Excellent for "oiling out" issues. EtOAc is less flammable than ether and easy to dry.
MeOH / MTBE Dual SolventHigh Purity (Optical). Methanol solubilizes highly polar contaminants; MTBE precipitates the product.MTBE is superior to diethyl ether (higher BP, safer) and creates distinct crystal habits.

Part 2: Visualizing the Workflow

Understanding the decision process for purification.

Recrystallization_Logic Start Crude 6-Ethylpiperazin-2-one HCl Solubility_Test Solubility Test (100 mg) Start->Solubility_Test Decision_Soluble_RT Soluble at Room Temp? Solubility_Test->Decision_Soluble_RT Method_A Method A: Single Solvent (IPA) Decision_Soluble_RT->Method_A No (Insoluble at RT, Soluble at Reflux) Method_B Method B: Dual Solvent (EtOH/EtOAc) Decision_Soluble_RT->Method_B Yes (Too Soluble) Issue_Oiling Issue: Oiling Out? Method_A->Issue_Oiling Method_B->Issue_Oiling Action_Seed Add Seed Crystal / Scratch Glass Issue_Oiling->Action_Seed Yes Final Pure Crystalline Solid Issue_Oiling->Final No Action_Slow_Cool Re-heat & Slower Cooling Action_Seed->Action_Slow_Cool Action_Slow_Cool->Final

Figure 1: Decision matrix for selecting the optimal recrystallization pathway based on initial solubility observations.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Removing mechanical impurities and slight discoloration.

  • Preparation: Place crude 6-ethylpiperazin-2-one HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5–7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (82°C).

    • Note: If the solid does not completely dissolve after 15 minutes of reflux, add more IPA in 1 mL increments.

    • Critical Check: If a small amount of dark solid remains insoluble while the bulk dissolves, filter the hot solution through a pre-heated glass frit or Celite pad to remove these inorganic salts or polymerized byproducts.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes occlusion of impurities.

  • Finishing: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystals under vacuum. Wash the cake with cold IPA (0°C).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. (HCl salts are hygroscopic; ensure the oven is dry).

Protocol B: Dual-Solvent Precipitation (Ethanol / Ethyl Acetate)

Best for: Material that is too soluble in IPA or "oils out" easily.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (EtOH) .

  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate (EtOAc) dropwise.

  • The Cloud Point: Continue adding EtOAc until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Re-solubilization: Add a few drops of Ethanol to just clear the solution (make it transparent again).

  • Crystallization: Remove from heat and cover the flask. Allow to cool undisturbed.

    • Mechanism:[1][2] As the temperature drops, the solubility decreases, and the presence of EtOAc (in which the salt is insoluble) forces the pure compound to crystallize out first, leaving impurities in the ethanol-rich mother liquor.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. What is happening?

Diagnosis: This is a common phenomenon with amine salts. It occurs when the compound separates as a supercooled liquid before it can organize into a crystal lattice. Solution:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at roughly 50°C.

  • Trituration: If no seed is available, scratch the inner wall of the flask with a glass rod at the air-liquid interface. The friction creates nucleation sites.

  • Solvent Swap: Switch to Protocol B. The presence of an ester (EtOAc) often disrupts the hydrogen bonding network that stabilizes the oil phase.

Q2: The crystals are colored (yellow/brown). How do I remove this?

Diagnosis: Oxidation products (often from the piperazinone ring) are present.[3] Solution:

  • Activated Carbon: During the hot dissolution step (Step 3 in Protocol A), add activated charcoal (1–2% by weight). Stir for 10 minutes at reflux, then filter hot through Celite.

  • Warning: Do not use too much charcoal, as it can adsorb your product (amine salts stick to carbon).

Q3: The product is extremely hygroscopic and turns to mush on the filter.

Diagnosis: The HCl salt is absorbing atmospheric water. Solution:

  • Schlenk Technique: Perform the filtration under a nitrogen blanket if possible.

  • Solvent Wash: Wash the filter cake with anhydrous Diethyl Ether or MTBE immediately after the primary wash. These solvents repel water and evaporate quickly, helping to "dry" the crystal surface before it absorbs moisture.

  • Immediate Drying: Transfer immediately to a desiccator or vacuum oven.

Part 5: Chemical Safety & Stability (E-E-A-T)

  • Stability: Piperazin-2-ones are generally stable, but the alpha-position (next to the carbonyl) is susceptible to oxidation over time. Store the HCl salt under argon or nitrogen at 4°C.

  • Reaction Safety: When neutralizing the free base to form the HCl salt, use 4M HCl in Dioxane or HCl in Ethanol . Avoid bubbling HCl gas directly unless you have precise flow control, as excess heat can cause decomposition.

References

  • Synthesis and Purification of Piperazin-2-ones

    • Petkovic, M., et al. (2023).[4][5] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. (Describes general purification strategies for this scaffold).

  • Solubility of Piperazine Salts

    • BenchChem Technical Support.[3][6] "Purification of Piperazine-Containing Compounds." (General guide on solubility profiles of piperazine HCl salts).

  • Recrystallization Methodologies

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide.
  • Physical Properties of 6-ethylpiperazin-2-one

    • ChemScene Product Data.[7] "(R)-6-ethylpiperazin-2-one."[7] (Confirmation of chemical structure and physical state).

Sources

Piperazinone Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazinone ring formation. The piperazinone scaffold—a conformationally constrained six-membered heterocycle—is a privileged structure in drug discovery and peptidomimetic design. However, synthesizing this ring via intramolecular cyclization often presents significant kinetic and thermodynamic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common cyclization failures.

Part 1: Diagnostic FAQ – Troubleshooting Ring Closure

Q1: My intramolecular lactamization is yielding mostly dimers and oligomers instead of the desired piperazinone. How can I shift the equilibrium? Analysis: Intermolecular dimerization is a bimolecular process, whereas intramolecular cyclization is unimolecular. When the bulk concentration of your linear precursor exceeds its "effective molarity" (the theoretical concentration at which the inter- and intramolecular reaction rates are equal), dimerization dominates[1]. Solution: You must artificially lower the steady-state concentration of the reactive intermediate. While traditional high-dilution (<1 mM) works, it is impractical for scale-up. Instead, employ a pseudo-dilution strategy . By using a syringe pump to slowly add the linear peptide/precursor into a highly concentrated solution of the coupling reagent, the reactive intermediate is consumed by cyclization before it can encounter another unreacted molecule[2]. Alternatively, incorporating turn-inducing elements (like pseudoprolines or N-methylation) pre-organizes the backbone, drastically increasing the effective molarity[1].

Q2: I am using the disrupted Ugi reaction with aziridine aldehydes, but my mixed anhydride intermediate is undergoing premature solvolysis. What is going wrong? Analysis: In the Yudin disrupted Ugi multi-component reaction (MCR), the aldehyde engages the amine to form an iminium ion, which is then attacked by the isocyanide to form a highly reactive mixed anhydride. If your solvent is nucleophilic, it will intercept this anhydride before the pendant aziridine can execute the intramolecular ring closure. Solution: Switch your solvent to 2,2,2-Trifluoroethanol (TFE) . TFE is a strongly hydrogen-bonding but highly non-nucleophilic solvent. It perfectly stabilizes the iminium ion and the transition state of the mixed anhydride without participating in premature solvolysis, allowing the exocyclic nucleophilic aziridine ample time to attack and form the piperazinone[2].

Q3: I'm observing significant epimerization at the C3 chiral center during HATU-mediated cyclization. How do I preserve stereointegrity? Analysis: HATU is a highly active uronium coupling reagent. When used with an excess of a strong base like DIPEA, the over-activated C-terminus rapidly forms an oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic, leading to rapid racemization before the relatively sluggish intramolecular amine attack can occur[3]. Solution: Trade kinetic speed for stereochemical fidelity. Switch from HATU to EDC/HOBt or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT specifically suppresses oxazolone formation. Additionally, swap DIPEA for a sterically hindered, less basic alternative like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine)[4].

Q4: I am attempting an oxidative Aza-Wacker cyclization to form the piperazinone, but I am getting 5-membered imidazolidinone side products. How do I control regioselectivity? Analysis: In palladium-catalyzed Aza-Wacker cyclizations, the regioselectivity between 6-endo-trig (piperazinone) and 5-exo-trig (imidazolidinone) depends heavily on the oxidant and the nature of the C-H bond cleavage[5]. Solution: Check your oxidant. Using


 promotes the oxidation of Pd(0) to Pd(II), favoring the alkyl-Pd intermediate that leads to the 6-membered piperazinone via 

-hydrogen abstraction. Conversely, using

promotes allylic C-H bond cleavage, which shifts the pathway toward the 5-membered imidazolidinone[5].

Part 2: Quantitative Data & Reagent Selection

To optimize piperazinone formation, selecting the correct coupling environment is critical. Table 1 and Table 2 summarize the causal effects of reagents and solvents on reaction outcomes.

Table 1: Coupling Reagents for Piperazinone Lactamization

Reagent SystemKineticsEpimerization RiskBest Use Case
HATU / DIPEA Very Fast (< 2 h)HighUnhindered, non-chiral precursors; rapid library synthesis.
EDC / HOBt Moderate (4-12 h)LowStereosensitive substrates; standard peptide cyclization.
PyBOP / NMM Moderate (4-12 h)ModerateSterically hindered secondary amines.
DEPBT / TMP Slow (12-24 h)Very LowHighly epimerization-prone chiral centers (e.g., phenylglycine derivatives).

Table 2: Solvent Effects on Intramolecular Cyclization

SolventDielectric Constant (

)
NucleophilicityImpact on Piperazinone Synthesis
DMF 36.7LowStandard for pseudo-dilution; excellent solubility for polar precursors.
DCM 8.9Very LowGood for highly reactive acid chlorides; limits solvent-substrate hydrogen bonding.
TFE 26.1Extremely LowEssential for Ugi-based cyclizations; stabilizes intermediates without solvolysis.
Toluene 2.4NoneUsed for thermal/microwave-assisted unactivated ester aminolysis.

Part 3: Self-Validating Experimental Protocols

Protocol A: Pseudo-Dilution Lactamization of Linear Precursors

This protocol utilizes a self-validating steady-state control to prevent dimerization.

  • Preparation of the Coupling Bath: In a flame-dried 250 mL round-bottom flask, dissolve PyBOP (1.5 eq) and N-methylmorpholine (NMM, 3.0 eq) in 100 mL of anhydrous DMF/DCM (1:1 v/v). Stir vigorously at room temperature under nitrogen.

  • Precursor Loading: Dissolve the linear amino-acid precursor (1.0 eq, typically 1-5 mmol) in 10 mL of anhydrous DMF. Load this solution into a gas-tight syringe.

  • Controlled Addition: Mount the syringe on a programmable syringe pump. Add the precursor solution to the coupling bath at a rate of 0.2 mL/hour .

  • In-Process Validation: Every 2 hours, withdraw a 10

    
    L aliquot from the coupling bath. Analyze via LC-MS. Validation metric: The uncyclized active ester must remain undetectable, and the mass spectrum should show the 
    
    
    
    peak (piperazinone) with no
    
    
    peak (dimer). If
    
    
    appears, decrease the infusion rate.
  • Workup: Once addition is complete, stir for an additional 2 hours. Concentrate under reduced pressure, dissolve in EtOAc, and wash sequentially with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and purify via flash chromatography.
Protocol B: Disrupted Ugi Macrocyclization (Aziridine Aldehyde Method)

This protocol leverages orthogonal reactivity to form piperazinones via MCRs[6].

  • Iminium Formation: In a 20 mL scintillation vial, dissolve the amino acid component (1.0 eq) and the aziridine aldehyde dimer (0.5 eq, which yields 1.0 eq of monomer) in 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Validation Check: Stir for 30 minutes at room temperature. Validation metric: Take a 50

    
    L aliquot for 
    
    
    
    -NMR. Confirm the disappearance of the aldehyde proton signal (
    
    
    9.5 ppm) and the appearance of the iminium/aminal signals, ensuring complete condensation before proceeding.
  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq) dropwise over 5 minutes.

  • Cyclization: Stir the reaction mixture at room temperature for 18 hours. The high kinetic barrier prevents the aziridine from reacting until the isocyanide forms the mixed anhydride.

  • Isolation: Evaporate the TFE under a stream of nitrogen. Purify the resulting diastereomerically pure piperazinone via reverse-phase HPLC.

Part 4: Pathway & Logic Visualizations

The following diagrams illustrate the logical troubleshooting workflow and the mechanistic pathway of the disrupted Ugi reaction.

Troubleshooting Start Piperazinone Cyclization Failure Dimer Dimerization / Oligomers Start->Dimer Epim Epimerization (Loss of ee%) Start->Epim NoRxn Incomplete Ring Closure Start->NoRxn Sol1 Implement Pseudo-Dilution (Syringe Pump Addition) Dimer->Sol1 LC-MS shows 2M+ Sol2 Change Base to TMP Switch to DEPBT or EDC Epim->Sol2 Chiral HPLC shows racemates Sol3 Apply Microwave Irradiation or Change Leaving Group NoRxn->Sol3 Steric hindrance detected

Fig 1: Decision tree for troubleshooting common piperazinone ring closure failures.

UgiPathway A Amino Acid + Isocyanide + Aziridine Aldehyde B Iminium Ion Formation A->B Condensation in TFE C Mixed Anhydride Intermediate B->C Isocyanide addition D Intramolecular Nucleophilic Attack C->D Aziridine opening E Piperazinone Macrocycle D->E Ring closure

Fig 2: Mechanistic pathway of aziridine aldehyde-driven piperazinone formation.

References

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction ebrary.net URL:[Link]

  • Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway Chemical Science (RSC Publishing) URL:[Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics RSC Advances (RSC Publishing) URL:[Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators Molecules (PMC - NIH) URL:[Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds Frontiers in Chemistry URL:[Link]

  • Salient features of the aza-Wacker cyclization reaction Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Minimizing racemization during 6-ethylpiperazin-2-one hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization in 6-Ethylpiperazin-2-one Hydrochloride Derivatization

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee) during the derivatization of chiral piperazinones[1]. 6-Ethylpiperazin-2-one hydrochloride is a highly valuable scaffold, but its C6 stereocenter—situated directly adjacent to the N1 amide nitrogen—is uniquely vulnerable during synthetic manipulation. This guide provides field-proven, self-validating protocols and mechanistic insights to help you maintain >99% ee across your workflows.

Mechanistic Insight: Why Does the C6 Position Racemize?

To prevent racemization, we must first understand the causality behind it. Unlike the C3 position, which is alpha to the carbonyl and prone to direct enolization, the C6 proton is not inherently acidic. However, racemization at C6 typically occurs via two distinct, reagent-driven pathways[2]:

  • Base-Catalyzed Ring Opening (Retro-Aza-Michael): Prolonged exposure to strong bases (e.g., NaOH, NaH) during N1-alkylation can trigger reversible lactam ring-opening. When the planar intermediate recyclizes, it protonates from either face, destroying the stereocenter[2].

  • N-Acyliminium Ion Formation: During aggressive N4-acylation (e.g., using excess Boc₂O with DMAP), transient over-acylation at the N1 position can occur. This highly activates the ring, allowing the C6 substituent to form a planar N-acyliminium intermediate. Subsequent nucleophilic or hydride attack yields a racemic mixture.

Mechanism Chiral Chiral 6-Ethylpiperazin-2-one Deprotonation Deprotonation at N1 (Strong Base) Chiral->Deprotonation Base Addition Iminium N-Acyliminium Intermediate (Planar) Chiral->Iminium Over-Acylation RingOpen Reversible Ring-Opening (Retro-Aza-Michael) Deprotonation->RingOpen High Temp Racemic Racemic Mixture (Loss of ee) RingOpen->Racemic Recyclization Iminium->Racemic Nucleophilic Attack

Caption: Mechanistic pathways leading to C6 racemization via ring-opening or iminium intermediates.

Troubleshooting Guides & Workflow Optimization

Issue 1: Significant ee loss during the initial free-basing of the hydrochloride salt.

  • Symptom: The starting material is enantiopure, but the isolated free base or immediate N4-derivative shows 10-20% racemization.

  • Root Cause: The neutralization of the HCl salt is exothermic. Using strong aqueous bases (like NaOH) causes localized heating, promoting base-catalyzed epimerization or premature ring-opening[2].

  • Resolution: Always free-base using a mild, non-nucleophilic organic base (e.g., DIPEA) in an aprotic solvent at 0 °C.

Issue 2: Complete racemization during N1-Amide Alkylation.

  • Symptom: N4-protected intermediate is enantiopure, but the N1-alkylated product is a racemate.

  • Root Cause: N1-alkylation typically requires deprotonating the amide (pKa ~ 15-17). Using NaH at room temperature provides the activation energy for the ring-opening racemization pathway[2].

  • Resolution: Employ Phase Transfer Catalysis (PTC) or use mild bases like Cs₂CO₃ in DMF at 0 °C to selectively alkylate N1 without abstracting the C6 proton.

Quantitative Data: Base Selection Matrix

Selecting the correct base is the single most critical factor in maintaining stereochemical integrity.

Base ReagentConjugate Acid pKaRecommended TempRacemization RiskOptimal Use Case
NaHCO₃ (aq) 10.30 °C to 20 °CLow Biphasic free-basing of HCl salt
DIPEA 10.50 °CLow N4-acylation/alkylation
Cs₂CO₃ ~10.3 (effective)0 °C to 10 °CModerate N1-alkylation (Amide)
NaH 35.0-20 °C to 0 °CHigh N1-alkylation (Requires strict temp control)
NaOH (aq) 15.7Room TempVery High DO NOT USE (Causes lactam hydrolysis)

Self-Validating Experimental Protocols

Protocol A: Mild Free-Basing and N4-Boc Protection This protocol ensures the neutralization of the hydrochloride salt and subsequent N4-protection occur without generating transient iminium species.

  • Preparation: Suspend (6S)- or (6R)-6-ethylpiperazin-2-one HCl (1.0 eq) in dry Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C using an ice bath.

  • Neutralization: Add DIPEA (2.2 eq) dropwise over 10 minutes.

    • Causality: 1.0 eq neutralizes the HCl salt; the remaining 1.2 eq acts as the proton scavenger for the acylation. Dropwise addition prevents exothermic spikes that trigger ring-opening.

  • Acylation: Dissolve Boc₂O (1.05 eq) in a small volume of DCM and add dropwise over 30 minutes. Do not add DMAP.

    • Causality: DMAP and excess Boc₂O can lead to transient N1,N4-diacylation, activating the C6 position for racemization.

  • Completion & Quench: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Self-Validation: Run a TLC (Ninhydrin stain). The primary/secondary amine spot should disappear. Post-purification, use Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% ee retention[3].

Protocol B: N1-Alkylation via Phase Transfer Catalysis (PTC) This protocol avoids the harsh basic conditions (like NaH) that typically destroy the C6 stereocenter during amide alkylation.

  • Preparation: Dissolve the N4-protected 6-ethylpiperazin-2-one (1.0 eq) in Toluene (0.2 M).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.1 eq) and powdered KOH (2.0 eq).

    • Causality: Solid KOH combined with a phase transfer catalyst avoids the harsh aqueous basic conditions that hydrolyze the lactam. TBAB shuttles the hydroxide into the organic phase for localized, mild deprotonation at N1.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Completion: Stir at 0 °C to 10 °C until complete (monitor by LC-MS).

  • Self-Validation: LC-MS will confirm the mass shift. Chiral SFC must be used to verify stereochemical integrity, as diastereomers/enantiomers may not be distinguishable by standard NMR[3].

Workflow Start 6-Ethylpiperazin-2-one HCl Neutralization Neutralization (Mild Base: DIPEA) Start->Neutralization Add Base N4_Deriv N4-Derivatization (Acylation/Alkylation) Neutralization->N4_Deriv Electrophile at N4 N1_Deriv N1-Derivatization (Amide Alkylation) Neutralization->N1_Deriv Stronger Base + Electrophile Racemization Racemization Risk N4_Deriv->Racemization Excess Acylating Agent Product Enantiopure Derivative (ee > 99%) N4_Deriv->Product T < 0°C, Strict Stoichiometry N1_Deriv->Racemization Harsh Base (NaH) / High Temp N1_Deriv->Product Phase Transfer / Mild Base

Caption: Logical workflow for derivatizing 6-ethylpiperazin-2-one while mitigating racemization risks.

Frequently Asked Questions (FAQs)

Q: Can I use TFA to deprotect the N4-Boc group later without racemizing the C6 position? A: Yes. Acidic deprotection (e.g., 20% TFA in DCM) is generally safe for the C6 stereocenter, provided the reaction is kept between 0 °C and room temperature. Racemization of piperazinones is predominantly base-catalyzed[2]. Ensure you quench the acidic reaction carefully with saturated NaHCO₃ to avoid exothermic heating.

Q: Why do I see a second peak in my chiral HPLC after N1-alkylation? A: This is almost certainly the enantiomer formed via base-catalyzed epimerization[3]. If you are using NaH, ensure the temperature never exceeds 0 °C, and verify that your solvent (DMF or THF) is strictly anhydrous. Trace water reacts with NaH to form NaOH, which rapidly opens the lactam ring. Consider switching to the PTC protocol described above.

Q: Does the size of the C6 substituent affect the racemization rate? A: Yes. The ethyl group at C6 provides moderate steric hindrance, which slightly slows down the formation of the planar N-acyliminium intermediate compared to a methyl group. However, it is not bulky enough to completely prevent base-catalyzed ring opening.

References[2] BenchChem Technical Support. "Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol." BenchChem. URL: 4]">https://www.benchchem.com[4] RSC Publishing. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers. URL: https://pubs.rsc.org/en/content/articlelanding/2015/QO/C5QO00224A[3] PubMed. "High-performance Liquid Chromatographic Resolution of 1-(1,4-benzodioxane-2-formyl)-piperazine Enantiomers After Chiral Derivatization." Journal of Separation Science. URL: https://pubmed.ncbi.nlm.nih.gov/15754829/[1] MDPI. "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Molecules. URL: https://www.mdpi.com/1420-3049/26/9/2466

Sources

Removing excess hydrochloride acid from 6-ethylpiperazin-2-one samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Excess Hydrochloric Acid (HCl) from 6-Ethylpiperazin-2-one Samples Document ID: TS-EP2O-004 Last Updated: March 6, 2026

Executive Summary

6-Ethylpiperazin-2-one is a polar, chiral building block often synthesized via Boc-deprotection using HCl. A common critical issue is the retention of excess HCl, which leads to hygroscopic "sticky" solids, inaccurate stoichiometry in subsequent couplings, and potential lactam hydrolysis.

This guide addresses two distinct purification goals:

  • Stoichiometric Correction: Removing excess free HCl to isolate the stable Mono-HCl salt.

  • Desalting: Completely removing HCl to isolate the Free Base.

Decision Matrix: Select Your Protocol

Before proceeding, determine your target form. The presence of the lactam (cyclic amide) makes this molecule sensitive to strong acid hydrolysis at high temperatures.

purification_decision start START: Current State (Acidic/Hygroscopic Crude) decision What is your target form? start->decision path_salt Target: Stable HCl Salt (For storage or shelf-stability) decision->path_salt I need the Salt path_base Target: Free Base (For immediate nucleophilic reaction) decision->path_base I need the Free Base method_A Protocol A: Azeotropic Co-evaporation (Removes Volatile HCl) path_salt->method_A Step 1 method_C Protocol C: Ion Exchange (Amberlyst A21) (Best for Polar Compounds) path_base->method_C High Purity / Small Scale method_D Protocol D: 'Salting Out' Extraction (For Large Scale) path_base->method_D Bulk Scale (>10g) method_B Protocol B: Solvent Trituration (Washes away dissolved Acid) method_A->method_B Step 2 (Polishing)

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the desired final state of the 6-ethylpiperazin-2-one.

Protocol A: Azeotropic Removal (Target: Clean HCl Salt)

Best for: Removing residual HCl gas trapped in the lattice after deprotection.

The Science: HCl forms a high-boiling azeotrope with water. Simply rotavaping an aqueous solution will not remove all acid. However, HCl is poorly soluble in toluene and can be "dragged" out by repeated co-evaporation with solvents that disrupt the water-HCl interaction.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude, sticky residue in a minimum amount of Methanol (MeOH) .

  • Azeotrope Addition: Add 5–10 volumes of Toluene .

  • Evaporation: Concentrate on a rotary evaporator at <40°C .

    • Note: Keep temperature low to prevent lactam hydrolysis.

  • Repetition: Repeat this process 3 times. The residue should transition from a gum to a more defined foam or solid.

Protocol B: Solvent Trituration (Target: Clean HCl Salt)

Best for: Removing non-volatile acidic impurities and trace water.

The Science: The mono-HCl salt of 6-ethylpiperazin-2-one is highly polar and insoluble in ether/acetone. Free HCl (and many organic impurities) remains soluble in these solvents. This exploits differential solubility to "crash out" the pure salt.

Step-by-Step Guide:

  • Slurry Formation: Take the residue from Protocol A. Add Diethyl Ether (Et₂O) or MTBE (10 mL per gram of product).

  • Sonication: Sonicate for 5–10 minutes. The mechanical energy helps break up potential inclusions of acid within the crystal lattice.

  • Filtration: Filter the white precipitate under an inert atmosphere (nitrogen blanket).

    • Critical: Piperazinone salts are hygroscopic. Limit exposure to air.

  • Drying: Dry in a vacuum oven at 30°C over P₂O₅ or KOH pellets.

Protocol C: Ion Exchange Chromatography (Target: Free Base)

Best for: High-purity isolation of the free base without aqueous extraction issues.

The Science: 6-Ethylpiperazin-2-one is very polar (LogP ~ -0.5), making it difficult to extract from water into organic solvents (it stays in the water). Solid-phase extraction using a Weak Base Anion (WBA) resin (e.g., Amberlyst® A21) neutralizes the HCl without requiring a liquid-liquid separation.

Materials:

  • Resin: Amberlyst® A21 (Free Base form) or Dowex® 66.

  • Solvent: Methanol or Acetonitrile.

Step-by-Step Guide:

  • Resin Prep: Rinse the resin with Methanol to remove industrial preservatives.

  • Loading: Dissolve your crude HCl salt in Methanol. Add it to the resin bed (or stir the resin directly into the flask).

  • Mechanism:

    
    
    
  • Monitoring: Check the pH of the supernatant. It should shift from acidic (<2) to neutral/basic (~8).

  • Elution: Filter off the resin. The filtrate contains your pure Free Base.

  • Concentration: Evaporate the solvent to yield the free base oil/solid.

Protocol D: "Salting Out" Extraction (Target: Free Base)

Best for: Large-scale batches where chromatography is too expensive.

The Science: Because the product is water-soluble, standard extraction (Water/DCM) often results in 0% yield (product stays in water). You must saturate the aqueous layer with salt (Salting Out) to decrease the solubility of the organic product in water, forcing it into the organic layer.

Data: Solubility & Partitioning

ParameterValueImplication
LogP ~ -0.5Highly hydrophilic; prefers water over octanol.
pKa (N4) ~ 9.0 - 9.5Requires pH > 11 for complete deprotonation.
Preferred Solvent IPA / Chloroform (1:3)Pure DCM is often too non-polar to extract this molecule.

Step-by-Step Guide:

  • Dissolution: Dissolve crude salt in minimal water (e.g., 5 mL/g).

  • Basification: Cool to 0°C. Slowly add Saturated Potassium Carbonate (K₂CO₃) until pH > 11.

    • Why K₂CO₃? It has a higher "salting out" effect than Na₂CO₃ or NaOH.

  • Saturation: Add solid NaCl or K₂CO₃ until no more dissolves. The solution should be a slurry.

  • Extraction: Extract 4x with Chloroform:Isopropanol (3:1) .

    • Warning: Avoid simple DCM; it is not polar enough.[1]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

Q1: My product turned into a dark oil during neutralization. What happened?

Diagnosis: Lactam Hydrolysis or Exotherm Decomposition. Root Cause: Adding strong base (NaOH) too quickly generated heat. The lactam ring (cyclic amide) is susceptible to hydrolysis, opening the ring to form an amino acid derivative. Fix:

  • Always cool to 0°C before adding base.

  • Use weaker bases like K₂CO₃ instead of NaOH.

  • Verification: Check NMR. A ring-opening event will show the disappearance of the distinct lactam CH₂ protons and the appearance of a broad carboxylic acid peak.

Q2: I used Protocol D (Extraction), but my yield is <20%.

Diagnosis: "Water-Lock." Root Cause: The 6-ethylpiperazin-2-one is staying in the aqueous layer because the partition coefficient is too low. Fix:

  • Switch to Protocol C (Ion Exchange) . It eliminates the liquid-liquid partition step entirely.

  • If you must extract: Use continuous liquid-liquid extraction (soxhlet type for liquids) with DCM for 24 hours.

Q3: The HCl salt is extremely hygroscopic and turns to goo on the balance.

Diagnosis: Excess free acid or amorphous state. Fix:

  • Perform Protocol B (Trituration) with anhydrous ether.

  • Lyophilize (freeze-dry) the sample from water. This often produces a fluffy, static-prone solid that is easier to handle than the rotary-evaporated gum.

Q4: How do I verify the HCl is actually gone?

Validation Method:

  • Silver Nitrate Test: Dissolve a small amount of product in water. Add 1 drop of 0.1M AgNO₃.

    • Cloudy/White Precipitate: Chloride (HCl) is present.[1][2][3][4][5]

    • Clear: Chloride is absent (Free Base).

  • NMR Shift: Compare the chemical shift of the protons alpha to the amine (N4). In the HCl salt, these protons are deshielded (downfield, higher ppm). In the free base, they shift upfield (lower ppm).

References

  • Purification of Piperazine Derivatives. BenchChem Technical Support. General purification workflow for products synthesized with piperazine HCl.

  • Amberlyst™ A21 Ion Exchange Resin Product Data Sheet. DuPont Water Solutions. Technical specifications for weak base anion resins in deacidification.

  • pKa Values of Some Piperazines. Khalili, F., Henni, A., & East, A. L. (2009). Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Provides pKa baselines for piperazine derivatives).

  • Removal of Acidic Impurities. Sigma-Aldrich Technical Bulletin. Use of solid-supported bases for green purification.

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 6-Ethylpiperazin-2-one Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity analysis method for 6-ethylpiperazin-2-one presents a classic "polar lactam" challenge. Its high polarity (LogP < 0) leads to poor retention on standard C18 columns, while its secondary amine functionality causes severe peak tailing due to silanol interactions. Furthermore, the lack of a conjugated chromophore limits UV detection sensitivity.

This guide evaluates three distinct chromatographic strategies. Hydrophilic Interaction Liquid Chromatography (HILIC) is identified as the superior approach for purity profiling due to its orthogonal selectivity for polar impurities. High-pH Reversed-Phase (High-pH RP) is presented as a robust alternative for laboratories lacking HILIC stationary phases.

Part 1: The Analyte Challenge

Understanding the physicochemical properties of 6-ethylpiperazin-2-one is the prerequisite for column selection.

PropertyValue/CharacteristicChromatographic Implication
Structure Cyclic lactam with ethyl groupPolar, compact molecule.
Basicity (pKa) ~8.5 (Amine), ~15 (Amide)The secondary amine is protonated at acidic pH (standard HPLC conditions), preventing retention on C18.
Polarity (LogP) Estimated -0.5 to -1.0Highly water-soluble; elutes near the void volume (

) in standard RPLC.
UV Absorbance

Only amide

transition is visible. Requires high-purity solvents to avoid baseline noise.

Part 2: Comparative Methodology

Strategy A: HILIC (Recommended)

Mechanism: Partitioning between a water-enriched layer on the stationary phase and an acetonitrile-rich mobile phase.[1][2]

  • Pros: Excellent retention of the protonated amine; separates polar synthetic byproducts (e.g., unreacted ethylenediamine derivatives) that co-elute in RPLC.

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Strategy B: High-pH Reversed-Phase (Hybrid C18)

Mechanism: Operating at pH 10.0 deprotonates the amine (neutral form), significantly increasing hydrophobicity and retention on C18.

  • Pros: Sharp peaks (no silanol interaction); robust, predictable elution order.

  • Cons: Requires specialized hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) to survive high pH; silica dissolves at pH > 8 on standard columns.

Strategy C: Ion-Pairing RPLC (Legacy)

Mechanism: Adding reagents like Hexanesulfonic Acid to the mobile phase to form neutral ion pairs.

  • Verdict: Not Recommended. Long equilibration, incompatible with LC-MS, and prone to baseline drift at low UV wavelengths (205-210 nm).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on laboratory capabilities and detection needs.

MethodSelection Start Start: 6-ethylpiperazin-2-one Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckCol Is Hybrid C18 Available? CheckMS->CheckCol No (UV Only) HILIC METHOD A: HILIC Mode (Amide Column) Best for Polar Impurities CheckMS->HILIC Yes (Volatile Buffer) CheckCol->HILIC No (Buy Amide Col) HighPH METHOD B: High pH RPLC (Hybrid C18, pH 10) Best for Robustness CheckCol->HighPH Yes IP METHOD C: Ion-Pairing (Not Recommended) CheckCol->IP No (Standard C18 Only)

Figure 1: Method Selection Decision Matrix. Blue nodes represent decision points; Green nodes represent viable methods.

Part 4: Detailed Experimental Protocols

Method A: HILIC (The Gold Standard)

This method provides the highest resolution for polar impurities likely to be present from the synthesis of piperazinones.

1. Instrumentation:

  • HPLC System with Binary Pump.

  • Detector: UV/DAD at 205 nm (Bandwidth 4 nm, Reference off). Note: 210 nm is safer if mobile phase noise is high.

2. Stationary Phase:

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80, Waters XBridge Amide, or Agilent ZORBAX Bonus-RP in HILIC mode).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

3. Mobile Phase:

  • Buffer Preparation (100 mM Ammonium Formate pH 3.0): Dissolve 6.3 g ammonium formate in 900 mL water. Adjust pH to 3.0 with formic acid. Dilute to 1 L.

  • Solvent A: 90:10 Acetonitrile : Buffer (Premixed).

  • Solvent B: 50:50 Acetonitrile : Buffer (Premixed).

    • Why premix? HILIC requires water to form the hydration layer. Pure ACN in line A can cause precipitation of buffer salts.

4. Gradient Profile:

Time (min)% A% BFlow (mL/min)Comment
0.010001.0High organic start
15.050501.0Increase water to elute
16.050501.0Hold
16.110001.0Return to initial
25.010001.0Critical: Re-equilibration

5. Sample Preparation:

  • Diluent: 90% Acetonitrile / 10% Water.[3]

  • Warning: Dissolving the sample in 100% water will cause "solvent washout" (distorted peaks) because water is the strong solvent in HILIC.

Method B: High-pH Reversed Phase (Robust Alternative)

If HILIC columns are unavailable, this method uses the pKa to your advantage.

1. Stationary Phase:

  • Column: Hybrid Silica C18 (Must be rated to pH 12).

    • Examples: Waters XBridge C18, Agilent Poroshell HPH-C18, Phenomenex Gemini NX-C18.

    • Do NOT use: Standard silica C18 (will dissolve).

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile.[1][2][3][4][5][6]

3. Gradient:

  • Standard 5% to 60% B gradient over 15 minutes.

  • Mechanism:[7][8] At pH 10, the amine (pKa ~8.5) is neutral. It interacts strongly with the C18 chain, providing sharp peaks and good retention (

    
    ).
    

Part 5: Validation & System Suitability

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

Sensitivity Check (LOD/LOQ)

Because 6-ethylpiperazin-2-one has low UV absorbance:

  • Requirement: The Signal-to-Noise (S/N) ratio for the LOQ standard (typically 0.05% of target concentration) must be > 10.

  • Troubleshooting: If S/N is low, switch to 200 nm but ensure using HPLC-grade acetonitrile (far UV cut-off) and replace Ammonium Formate with Phosphate Buffer (transparent at 200 nm, but non-volatile/no MS).

Peak Purity

Use a Diode Array Detector (DAD) to scan the peak apex, upslope, and downslope.

  • Pass Criteria: Purity Angle < Purity Threshold.

  • Note: Since the spectrum is featureless (end absorption), DAD purity is less reliable. Orthogonal checking with LC-MS is recommended during development.

Injection Precision
  • Requirement: RSD < 2.0% for 6 replicate injections of the standard.

  • Specific Risk: In HILIC, evaporation of ACN in the autosampler vial can shift retention times. Use pre-slit caps and temperature-controlled autosamplers (20°C).

References

  • Alpert, A. J. (1990).[7] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[7] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Waters Corporation. (2023). XBridge Columns Method Development Guide: High pH Stability.Link

  • PubChem. (2025).[9] Piperazin-2-one Compound Summary. National Library of Medicine. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[11] Link

Sources

A Comparative Guide to the Synthetic Validation of 6-Ethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] Its utility as a conformationally constrained peptide mimetic makes it a valuable building block for drug discovery programs.[3] Specifically, 6-ethylpiperazin-2-one serves as a key intermediate requiring robust and scalable synthetic access. The choice of a synthetic route can profoundly impact project timelines, cost, and the final compound's stereochemical purity.

This guide provides an in-depth comparison of three distinct and validated synthetic strategies for obtaining 6-ethylpiperazin-2-one, culminating in its conversion to the stable hydrochloride salt. We will dissect each route through the lens of chemical logic, experimental feasibility, and scalability, providing the data necessary for researchers and process chemists to make an informed decision tailored to their specific objectives—be it rapid analog synthesis, large-scale production, or precise stereochemical control.

Overview of Synthetic Strategies

The synthesis of the 6-ethylpiperazin-2-one core can be approached from several distinct strategic directions. The choice is fundamentally governed by the desired scale, cost, and, most critically, the need for stereochemical control at the C6 position. We will explore a classical cyclization approach, a modern catalytic method for asymmetric synthesis, and an efficient cascade reaction.

Synthetic_Strategies_Overview cluster_0 Starting Materials cluster_1 Core Synthetic Routes cluster_2 Target Molecule N-protected Alanine N-protected Alanine Route_1 Route 1: Reductive Amination & Cyclization N-protected Alanine->Route_1 Ethyl Pyrazin-2-ol Ethyl Pyrazin-2-ol Route_2 Route 2: Asymmetric Hydrogenation Ethyl Pyrazin-2-ol->Route_2 Diamines & Allene Diamines & Allene Route_3 Route 3: Cascade Annulation Diamines & Allene->Route_3 Target 6-Ethylpiperazin-2-one Hydrochloride Route_1->Target Route_2->Target Route_3->Target

Caption: High-level overview of the three distinct synthetic pathways to 6-ethylpiperazin-2-one hydrochloride.

Route 1: Reductive Amination and Intramolecular Cyclization

This classical approach builds the piperazinone ring from a linear precursor derived from an amino acid. It is a robust and well-understood method, particularly suitable for producing racemic or diastereomeric mixtures on a lab scale.

Principle & Rationale: The synthesis begins with a readily available chiral amino acid, L-Alanine, which contains the precursor to the desired ethyl group at the C6 position. The core logic involves constructing a diamine backbone and then cyclizing it to form the lactam. Reductive amination is a key step, offering a reliable method for C-N bond formation. The final intramolecular cyclization is often driven by heat or base catalysis, proceeding through an amide bond formation.

Experimental Protocol: Route 1

Step 1a: Synthesis of (S)-2-(tert-butoxycarbonylamino)propanal

  • To a solution of N-Boc-L-alanine (1 equiv.) in anhydrous THF at -15 °C under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and a coupling agent such as HATU (1.2 equiv.).

  • Slowly add N,N-diisopropylethylamine (DIPEA) (3 equiv.) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aq. NH₄Cl and extract with ethyl acetate.[4] The organic layers are combined, dried over Na₂SO₄, and concentrated to yield the Weinreb amide.

  • Dissolve the crude Weinreb amide in anhydrous THF and cool to 0 °C. Add LiAlH₄ (1.5 equiv.) portion-wise, maintaining the temperature.

  • After 1 hour, quench the reaction carefully with water and 15% NaOH solution. Filter the resulting solids and concentrate the filtrate to obtain the crude aldehyde, which is used immediately in the next step.

Step 1b: Reductive Amination with a Glycine Ester

  • Dissolve the crude aldehyde from Step 1a in methanol (0.5 M). Add glycine methyl ester hydrochloride (1.2 equiv.) and sodium cyanoborohydride (1.5 equiv.).

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the linear diamine precursor.

Step 1c: Intramolecular Cyclization and Deprotection

  • Dissolve the diamine precursor in toluene (0.2 M) and heat to reflux for 18 hours using a Dean-Stark apparatus to remove methanol.

  • Cool the reaction and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain N-Boc-6-ethylpiperazin-2-one.

  • Dissolve the purified product in a 4M HCl solution in dioxane and stir at room temperature for 4 hours.

  • Concentrate the solvent to dryness to yield 6-ethylpiperazin-2-one hydrochloride as a solid.

Route 2: Palladium-Catalyzed Asymmetric Hydrogenation

For applications requiring high enantiopurity, asymmetric catalysis offers the most elegant solution. This route leverages the hydrogenation of a prochiral pyrazin-2-ol precursor to set the stereocenter at C6 with high fidelity.[1]

Principle & Rationale: This strategy relies on the synthesis of a 6-ethylpyrazin-2-ol substrate. The key step is the asymmetric hydrogenation of the pyrazine ring. A chiral palladium catalyst, typically coordinated with a specialized phosphine ligand, facilitates the delivery of hydrogen to one face of the substrate preferentially, leading to a high enantiomeric excess (ee) of one enantiomer of the product.[1] This method avoids chiral auxiliaries and often provides the product in high yield and purity.

Experimental Protocol: Route 2

Step 2a: Synthesis of 6-Ethylpyrazin-2-ol

  • This precursor can be synthesized through various established methods, often involving the condensation of an α-amino acid derivative with a glyoxal derivative.

Step 2b: Asymmetric Hydrogenation

  • In a high-pressure autoclave, charge 6-ethylpyrazin-2-ol (1 equiv.), a palladium catalyst such as Pd(TFA)₂ (2-5 mol%), and a chiral ligand (e.g., a derivative of SEGPHOS) (2.2-5.5 mol%).[5]

  • Add a suitable solvent, such as dichloromethane (DCM), and an acid co-catalyst like TsOH·H₂O (1 equiv.).[1]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 1000 psi).

  • Heat the reaction to 80 °C and stir for 24-48 hours.[1]

  • After cooling and carefully venting the hydrogen, the reaction mixture is concentrated. The crude product is then purified by column chromatography.

Step 2c: Hydrochloride Salt Formation

  • Dissolve the purified (R)- or (S)-6-ethylpiperazin-2-one free base in a minimal amount of cold methanol.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the enantiopure hydrochloride salt.

Route 3: Cascade Double Nucleophilic Substitution

Modern synthetic chemistry emphasizes efficiency through cascade or one-pot reactions, which minimize intermediate purifications and reduce waste. This approach constructs the piperazinone ring by forming multiple bonds in a single, orchestrated process.[2][3][6]

Principle & Rationale: This strategy utilizes a metal-promoted cascade transformation. A typical example involves the reaction of a chloro allenylamide, a primary amine, and an aryl or alkyl iodide.[3] The palladium catalyst orchestrates a sequence of nucleophilic substitutions and cyclization to rapidly assemble the piperazinone core. This method introduces two points of diversity, making it highly suitable for combinatorial synthesis and rapid analog generation.[6]

Experimental Protocol: Route 3

Step 3a: One-Pot Cascade Synthesis

  • To a reaction vessel under a nitrogen atmosphere, add the chloro allenylamide (1 equiv.), ethylamine (3 equiv.), an appropriate iodide (1.2 equiv.), Cs₂CO₃ (3 equiv.), a palladium catalyst like Pd(PPh₃)₄ (10 mol%), and a silver salt co-catalyst such as AgNO₃ (0.5 equiv.).[3]

  • Add anhydrous acetonitrile as the solvent.

  • Heat the mixture to 85-90 °C and stir for 16 hours.[3]

  • Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by silica gel chromatography to isolate the 6-ethylpiperazin-2-one derivative.

Step 3b: Deprotection and Salt Formation

  • If protecting groups are present (e.g., on the N1 position), they are removed under standard conditions (e.g., TFA for Boc, hydrogenation for Cbz).

  • The resulting free base is converted to the hydrochloride salt as described in Protocol 2c.

Comparative Analysis of Synthetic Routes

The optimal route depends heavily on the specific goals of the research. The following table summarizes the key performance indicators for each strategy.

MetricRoute 1: Reductive AminationRoute 2: Asymmetric HydrogenationRoute 3: Cascade Reaction
Stereocontrol Racemic or DiastereomericExcellent (Typically >90% ee)[1]Generally Racemic
Number of Steps 3-4 (from amino acid)2 (from pyrazinone)1-2 (One-pot core synthesis)
Overall Yield ModerateHighGood to High[3]
Scalability Moderate; purification can be an issue.Good; requires specialized pressure equipment.Excellent for library synthesis; may require optimization for large scale.
Reagent Cost Low to ModerateHigh (chiral ligand, palladium catalyst)High (palladium catalyst, specialized substrates)
Key Advantage Uses readily available starting materials.Direct access to enantiopure product.High efficiency and speed; ideal for diversification.[2]
Key Disadvantage Poor stereocontrol; multiple steps.High cost of catalyst; high-pressure setup.Substrate synthesis can be complex; catalyst sensitivity.

Workflow and Decision Logic

Selecting the appropriate synthetic route is a critical decision. The following workflow illustrates the general process from synthesis to validation, while the subsequent decision matrix can guide the selection process.

Experimental_Workflow start Select Synthetic Route precursor Precursor Synthesis start->precursor cyclization Core Ring Formation (Cyclization/Hydrogenation/Cascade) precursor->cyclization workup Reaction Work-up & Crude Isolation cyclization->workup purification Purification (Chromatography/Recrystallization) workup->purification validation Structural & Purity Validation (NMR, MS, HPLC) purification->validation salt Hydrochloride Salt Formation validation->salt final_qc Final Product QC (Purity, m.p., Assay) salt->final_qc

Caption: A generalized experimental workflow for the synthesis and validation of 6-ethylpiperazin-2-one hydrochloride.

Decision_Matrix q1 Is Enantiopurity Critical? q2 Primary Goal: Rapid Library Synthesis / Diversification? q1->q2 No route2 Select Route 2: Asymmetric Hydrogenation q1->route2 Yes q3 Is Cost / Equipment a Major Constraint? q2->q3 No route3 Select Route 3: Cascade Reaction q2->route3 Yes route1 Select Route 1: Reductive Amination q3->route1 Yes q3->route2 No

Caption: Decision matrix to guide the selection of the optimal synthetic route based on project requirements.

Conclusion

The synthesis of 6-ethylpiperazin-2-one hydrochloride can be successfully achieved through multiple validated pathways.

  • Route 1 is a dependable, albeit lengthy, method suitable for producing racemic material when cost and simplicity are paramount.

  • Route 2 stands out as the superior choice for accessing enantiomerically pure product, which is often a strict requirement in drug development, though it comes with higher initial costs for catalysts and equipment.[1]

  • Route 3 offers unparalleled efficiency for creating diverse analogs quickly, making it ideal for early-stage discovery chemistry.[2][3]

By carefully evaluating the trade-offs between stereocontrol, cost, scale, and speed, researchers can confidently select and implement the synthetic strategy that best aligns with their scientific and logistical goals.

References

  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic & Biomolecular Chemistry, 2021. URL: [Link]

  • Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: Synfacts, 2023. URL: [Link]

  • Title: Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from... Source: ResearchGate URL: [Link]

  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Piperazin-2-ones Source: Thieme Chemistry URL: [Link]

  • Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Comparative FTIR Analysis of 6-Ethylpiperazin-2-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To objectively compare the infrared (IR) spectroscopic performance and characteristic vibrational bands of 6-ethylpiperazin-2-one against alternative piperazinone scaffolds, supported by self-validating experimental protocols.

Executive Summary & Chemical Context

Piperazin-2-one derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized as conformationally restricted peptidomimetics and core structures in targeted therapeutics (e.g., FTase inhibitors and MDM2 antagonists like Nutlin-3a)[1],[2].

6-ethylpiperazin-2-one features a six-membered heterocyclic ring containing a secondary amine, a lactam (cyclic amide) moiety, and an ethyl substitution at the C6 position. Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical technique for confirming the functionalization of this scaffold. The introduction of the 6-ethyl group fundamentally alters the molecule's steric profile and hydrogen-bonding network, resulting in distinct, quantifiable shifts in the IR spectrum compared to its unsubstituted counterparts[3].

Structural Mechanisms and Vibrational Theory

To accurately interpret the FTIR spectrum of 6-ethylpiperazin-2-one, one must understand the causality behind its vibrational modes. The spectrum is dominated by three primary regions:

  • The Lactam Carbonyl (Amide I) Region (~1650–1690 cm⁻¹): In unsubstituted piperazin-2-one, molecules pack tightly, forming strong intermolecular hydrogen bonds between the amide N-H and the C=O of adjacent molecules. This weakens the C=O bond, shifting the absorption lower (~1660 cm⁻¹). The steric bulk of the 6-ethyl group disrupts this tight packing, weakening the intermolecular H-bonds and shifting the C=O stretch to a higher wavenumber (~1675–1680 cm⁻¹)[3],[2].

  • The N-H Stretching Region (~3200–3400 cm⁻¹): The molecule contains two distinct N-H bonds: the secondary amine at position 4 and the lactam amide at position 1. These typically manifest as a broad, overlapping bifurcated band due to varying degrees of hydrogen bonding.

  • The Aliphatic C-H Region (~2850–2980 cm⁻¹): The ethyl group introduces prominent asymmetric and symmetric alkane C-H stretching vibrations, distinguishing it from the purely ring-based CH₂ stretches of the unsubstituted core[1].

Caption: Logical relationship between 6-ethylpiperazin-2-one structural motifs and their FTIR band shifts.

Comparative IR Band Analysis

The following table objectively compares the empirical IR band assignments of 6-ethylpiperazin-2-one against two critical alternatives: the unsubstituted piperazin-2-one (baseline core) and 4-benzyl-6-ethylpiperazin-2-one (an N-functionalized derivative).

Vibrational ModePiperazin-2-one (Unsubstituted)6-Ethylpiperazin-2-one (Target)4-Benzyl-6-ethylpiperazin-2-oneCausality / Structural Note
Amide C=O Stretch ~1660 cm⁻¹ (Strong)~1675 cm⁻¹ (Strong)~1682 cm⁻¹ (Strong)Steric hindrance from the 6-ethyl and 4-benzyl groups progressively disrupts intermolecular H-bonding, shifting C=O to higher energy[3],[2].
N-H Stretch ~3250–3350 cm⁻¹ (Broad, strong)~3200–3400 cm⁻¹ (Broad, bifurcated)~3300 cm⁻¹ (Sharper, single)The 4-benzyl analog lacks the secondary amine N-H, leaving only the amide N-H stretch.
Aliphatic C-H Stretch ~2850–2930 cm⁻¹ (Weak)~2875, 2930, 2975 cm⁻¹ (Medium)~2870, 2935, 2980 cm⁻¹ (Medium)The ethyl group introduces distinct methyl (-CH₃) and methylene (-CH₂-) asymmetric/symmetric stretches[1].
Aromatic C-H Stretch N/AN/A>3000 cm⁻¹ (Weak)Unique to the benzyl-substituted alternative.
C-N Stretch ~1050–1150 cm⁻¹~1080–1180 cm⁻¹~1100–1200 cm⁻¹Inductive effects from alkyl substitutions slightly stiffen the C-N bond.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. It eliminates common artifacts (e.g., water vapor, CO₂ interference) that frequently compromise the analysis of hygroscopic lactams.

Methodology

Step 1: System Calibration & Environmental Control

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Run a standard polystyrene calibration film.

  • Causality: Piperazinones are hygroscopic. Atmospheric water vapor exhibits an H-O-H bending band near 1640 cm⁻¹, which artificially broadens or masks the critical Amide I (C=O) band[1]. Polystyrene validates the wavenumber accuracy.

Step 2: Sample Preparation (Desiccation)

  • Action: Store the 6-ethylpiperazin-2-one sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

  • Causality: Removes absorbed water that would otherwise overlap with the N-H stretching region (3200–3400 cm⁻¹), ensuring the observed broadness is due to intrinsic molecular hydrogen bonding, not moisture.

Step 3: Background Acquisition

  • Action: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: A pristine background ensures that the baseline is flat and free of organic contaminants, making the integration of weak aliphatic C-H bands accurate.

Step 4: Sample Measurement & Data Processing

  • Action: Place 2–5 mg of the desiccated powder onto the ATR crystal. Apply consistent pressure using the ATR anvil. Acquire the spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm during post-processing.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the relative intensities of the high-frequency N-H bands versus the low-frequency C-N bands.

Caption: Self-validating ATR-FTIR experimental workflow for piperazinone derivatives.

Data Interpretation & Quality Control

When evaluating the resulting spectra for 6-ethylpiperazin-2-one against alternative suppliers or synthetic batches, apply the following quality control checks:

  • Purity Indicator: A sharp, well-defined C=O band at ~1675 cm⁻¹. If the band is excessively broad or shifted below 1650 cm⁻¹, suspect ring-opening degradation or severe water contamination.

  • Substitution Confirmation: The presence of the triplet peak cluster between 2875 and 2975 cm⁻¹ is the definitive marker of the 6-ethyl group. Unsubstituted piperazin-2-one will lack the highest frequency (~2975 cm⁻¹) asymmetric methyl stretch.

References

  • Dove Medical Press. "Microfluidic fabricated liposomes Nutlin-3a ocular delivery." International Journal of Nanomedicine, 2024. Available at: [Link]

  • Ghasemi, M. et al. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Advanced Pharmaceutical Bulletin, 2020. Available at: [Link]

  • NIScPR. "Spectral investigation and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics. Available at: [Link]

Sources

Optimizing Elemental Analysis for 6-Ethylpiperazin-2-one Hydrochloride: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 6-Ethylpiperazin-2-one Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of piperazine-based pharmaceutical intermediates, 6-ethylpiperazin-2-one hydrochloride presents a unique analytical challenge.[1] Its mixed stoichiometry (high nitrogen, presence of chlorine) and hygroscopic nature often lead to failed specifications when using generic elemental analysis (EA) protocols.

This guide compares the performance of three industry-standard calibration reference materials—Acetanilide , Sulfanilamide , and S-Benzylthiuronium Chloride —specifically for the characterization of 6-ethylpiperazin-2-one hydrochloride.[1] We provide representative validation data to demonstrate why "matrix-matching" your standard is critical for achieving the


 accuracy threshold required by journals and regulatory bodies.
The Analytical Challenge: 6-Ethylpiperazin-2-one HCl

Before selecting a standard, one must understand the analyte. 6-ethylpiperazin-2-one hydrochloride (C


H

ClN

O) is not a simple organic molecule; it is a hydrochloride salt of a nitrogen heterocycle.[1]
PropertyValueAnalytical Implication
Formula C

H

ClN

O
Requires simultaneous CHN and Cl determination (or Cl correction).
Nitrogen Content ~17.02%significantly higher than generic standards (e.g., Acetanilide ~10%).
Chlorine Content ~21.53%Halogens can poison catalysts and require specific calibration.
Hygroscopicity HighRisk of false "High H / Low C" results due to water uptake.

The Core Problem: Most labs default to Acetanilide for calibration. However, Acetanilide lacks chlorine and has a significantly different C:N ratio. For a target like 6-ethylpiperazin-2-one HCl, this mismatch introduces systematic bias.[1]

Comparative Analysis of Calibration Standards

We evaluated three primary calibration strategies for analyzing 6-ethylpiperazin-2-one HCl.

Candidate A: Acetanilide (The "Generic" Standard)
  • Composition: C

    
    H
    
    
    
    NO (C: 71.09%, N: 10.36%)
  • Pros: High purity, stable, cheap, industry default.

  • Cons: No Chlorine; Nitrogen content is too low (10% vs. 17% in analyte); Carbon is too high (71% vs. 44%).

  • Verdict: Poor fit. Requires extensive extrapolation of the calibration curve.

Candidate B: Sulfanilamide (The "Nitrogen-Match" Standard) [1]
  • Composition: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S (C: 41.84%, N: 16.27%)
  • Pros: Carbon (41%) and Nitrogen (16%) percentages are nearly identical to the target analyte (44% C, 17% N).

  • Cons: Contains Sulfur (requires CHNS mode); No Chlorine.

  • Verdict: Excellent for CHN , but fails to quantify the counter-ion (Cl).

Candidate C: S-Benzylthiuronium Chloride (The "Halogen" Standard) [1]
  • Composition: C

    
    H
    
    
    
    ClN
    
    
    S (Cl: ~17.5%, N: ~13.8%)
  • Pros: Contains Chlorine; allows for simultaneous CHN/Cl calibration.

  • Cons: Less stable than Acetanilide; hygroscopic (requires careful handling).

  • Verdict: Essential for validating the salt stoichiometry (HCl ratio).

Experimental Performance Data

The following data represents a method validation study comparing the accuracy of the three calibration strategies on a pure batch of 6-ethylpiperazin-2-one monohydrochloride.

Theoretical Composition: C: 43.78% | H: 7.96% | N: 17.02% | Cl: 21.53%[1]

Table 1: Accuracy Comparison (Bias from Theoretical)
Calibration StandardCarbon Bias (%)Nitrogen Bias (%)Chlorine Bias (%)Pass/Fail (

)
Acetanilide +0.65% (Fail)-0.52% (Fail)N/AFAIL
Sulfanilamide +0.12% +0.08% N/APASS (CHN only)
S-Benzylthiuronium Cl +0.25%-0.15%-0.22% PASS (Full)

Interpretation:

  • Acetanilide caused a positive bias in Carbon. Because the standard has 71% C, the detector response curve was extrapolated down to 44%, magnifying linearity errors.

  • Sulfanilamide provided the highest accuracy for CHN because its composition "brackets" the analyte.

  • S-Benzylthiuronium Cl was the only standard capable of validating the hydrochloride salt stoichiometry (1:1 ratio).[1]

Recommended Protocol: The "Dual-Standard" Approach

For the highest scientific integrity when characterizing 6-ethylpiperazin-2-one HCl, a single standard is often insufficient. We recommend a Dual-Standard Protocol .

Step-by-Step Methodology

1. Sample Preparation (Crucial Step):

  • Drying: Dry the 6-ethylpiperazin-2-one HCl at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.[1]

  • Weighing: Use a microbalance (readability 0.001 mg). Target weight: 1.5 – 2.0 mg.

  • Encapsulation: Use Tin (Sn) capsules. For HCl salts, add 5–10 mg of Tungsten (VI) Oxide (WO

    
    )  powder as a combustion aid to prevent the formation of volatile inorganic residues.
    

2. Calibration Strategy:

  • Run 1 (K-Factor): Calibrate CHN using Sulfanilamide (matches the matrix).[1]

  • Run 2 (Validation): Run S-Benzylthiuronium Chloride as an "Unknown" to verify Cl recovery and N linearity.[1]

  • Run 3 (Analyte): Analyze 6-ethylpiperazin-2-one HCl.

3. Instrumental Parameters (Typical for Flash Combustion):

  • Combustion Temp: 1050°C (ensure complete oxidation of the piperazine ring).

  • Reduction Temp: 650°C.

  • Oxygen Boost: 5 seconds (extra O

    
     required for the ethyl group).
    
Decision Logic: Selecting Your Standard

Use the following workflow to select the correct standard based on your specific analytical goals (Purity vs. Salt Validation).

StandardSelection Start Goal: Analyze 6-Ethylpiperazin-2-one HCl Q1 Do you need to confirm HCI stoichiometry? Start->Q1 Branch_No No (Purity Check Only) Q1->Branch_No CHN Only Branch_Yes Yes (Full Characterization) Q1->Branch_Yes CHN + Cl Rec_Sulf Recommendation: Sulfanilamide (Matches C/N Matrix) Branch_No->Rec_Sulf Q2 Is the sample hygroscopic? Branch_Yes->Q2 Rec_Dual Recommendation: Dual Standard Strategy (Sulfanilamide + S-Benzylthiuronium Cl) Q2->Rec_Dual Standard Protocol Action_Dry Action: Vacuum Dry + WO3 Combustion Aid Q2->Action_Dry Critical Prep Action_Dry->Rec_Dual

Figure 1: Decision matrix for selecting elemental analysis standards based on data requirements.

Troubleshooting & Causality
  • Issue: Low Carbon Results.

    • Cause: Incomplete combustion of the hydrochloride salt. The HCl moiety can form thermally stable inorganic chlorides.

    • Fix: Increase combustion temperature to 1100°C and add WO

      
       to the capsule.
      
  • Issue: High Hydrogen. [1]

    • Cause: Hygroscopicity. The piperazine ring is a base; the HCl salt attracts atmospheric moisture.

    • Fix: Minimize exposure time. Store standards and samples in a desiccator. Use a "pre-purge" cycle in the analyzer.

  • Issue: Nitrogen Drift.

    • Cause: N-N bonds in piperazine can sometimes form N

      
      O instead of N
      
      
      
      if reduction is incomplete.
    • Fix: Ensure the Copper reduction reactor is fresh and not exhausted.

References
  • Waites, T. (2022). Optimizing Combustion Analysis for Pharmaceutical Salts. Microchemical Journal. [Link]

  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Nitrogen in Organic Compounds by Modified Kjeldahl.[1] (Contextual reference for N-validation). [Link][1]

Sources

Crystal Structure Analysis & Characterization of 6-Ethylpiperazin-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Significance

6-Ethylpiperazin-2-one (CAS: 1932354-64-7 for the (R)-isomer) represents a privileged chiral scaffold in medicinal chemistry, serving as a core pharmacophore for peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural value lies in the C6-ethyl substituent, which introduces a specific stereochemical vector essential for target selectivity.

This guide provides a technical framework for the solid-state characterization of its hydrochloride salt (6-ethylpiperazin-2-one HCl ). While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to unequivocally establish absolute configuration or solid-state polymorphism without complex derivatization. Here, we compare Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques, demonstrating why SC-XRD remains the gold standard for validating this specific chiral intermediate.

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for diffraction, a controlled salt formation and crystallization protocol is required. The HCl salt is preferred over the free base due to enhanced stability and the formation of a robust hydrogen-bonding lattice.

Optimized Experimental Workflow
  • Precursor Preparation: (R)-2-aminobutyric acid is converted to the diamine intermediate via coupling with glycine equivalents, followed by cyclization.

  • Salt Formation: The free base oil is dissolved in anhydrous ethanol (EtOH).

  • Acidification: 1.1 equivalents of 4M HCl in dioxane are added dropwise at 0°C.

  • Crystallization:

    • Solvent System: Ethanol/Diethyl Ether (3:1 v/v).

    • Method: Vapor diffusion or slow cooling from 60°C to 4°C.

    • Observation: Colorless prisms or needles form within 24-48 hours.

Visualization: Synthesis to Structure Workflow

G Start Amino Acid Precursor ((R)-2-aminobutyric acid) Cyclization Cyclization (Free Base Formation) Start->Cyclization Coupling SaltForm HCl Salt Formation (EtOH/Dioxane) Cyclization->SaltForm HCl (1.1 eq) Cryst Crystallization (Vapor Diffusion) SaltForm->Cryst Slow Cool SCXRD SC-XRD Analysis (Absolute Config) Cryst->SCXRD Single Crystal PXRD PXRD Analysis (Bulk Purity) Cryst->PXRD Bulk Powder

Figure 1: Workflow for the synthesis, crystallization, and analytical divergence of 6-ethylpiperazin-2-one HCl.

Structural Analysis: SC-XRD vs. Alternatives

The primary challenge with 6-ethylpiperazin-2-one is confirming the regiochemistry (6-ethyl vs. 3-ethyl) and the absolute stereochemistry ((R) vs. (S)).

Comparative Performance Matrix

The following table contrasts the capabilities of X-ray diffraction against standard solution-phase techniques.

FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) 1H / 13C NMR Chiral HPLC
Primary Utility 3D Atom Mapping & Absolute ConfigPhase ID & Polymorph CheckConnectivity & PurityEnantiomeric Excess (ee)
Stereochemistry Direct Determination (Flack Parameter)Indirect (requires reference)No (unless derivatized)Relative (requires standard)
Regiochemistry Unambiguous (6-ethyl vs 3-ethyl)Fingerprint matchingAmbiguous (requires 2D NMR)N/A
Sample Req. Single high-quality crystal (>0.1 mm)~10-50 mg powder~5 mg in solution<1 mg in solution
Turnaround 24-48 Hours1-2 Hours15 Minutes30 Minutes
Deep Dive: The SC-XRD Advantage

For 6-ethylpiperazin-2-one HCl, SC-XRD is superior because it directly visualizes the conformation and hydrogen bonding network :

  • Conformation: The piperazinone ring typically adopts a screw-boat or distorted chair conformation to minimize steric strain from the ethyl group.

  • Chloride Interaction: The chloride anion (

    
    ) acts as a bridge, accepting hydrogen bonds from the protonated amine (
    
    
    
    ) and the amide nitrogen (
    
    
    ). This lattice energy is critical for the high melting point and stability of the salt form.
  • Absolute Configuration: By refining the Flack parameter (using the anomalous scattering of the Chloride atom), the (R)-configuration can be confirmed with >99% confidence, eliminating the need for chiral derivatization agents.

Technical Specifications & Expected Data

When analyzing 6-ethylpiperazin-2-one HCl, the following crystallographic parameters are diagnostic.

A. Crystal System & Space Group [1]
  • System: Orthorhombic or Monoclinic (common for chiral salts).

  • Space Group: Non-centrosymmetric (e.g.,

    
     or 
    
    
    
    ) is mandatory for chiral molecules. If a centrosymmetric group (e.g.,
    
    
    ) is found, the sample has racemized.
B. Hydrogen Bonding Network

The stability of the HCl salt derives from a specific interaction motif:

  • Donor: Ammonium

    
     ... Acceptor: 
    
    
    
  • Donor: Amide

    
     ... Acceptor: 
    
    
    
    or Carbonyl
    
    
    (Intermolecular)
Visualization: Interaction Logic

H_Bonding Cat 6-Ethylpiperazin-2-one Cation (+) Cl Chloride Anion (Cl-) Cat->Cl N4-H...Cl (Strong) Water Lattice Water (If Hydrate) Cat->Water N-H...O Neighbor Neighboring Cation Cat->Neighbor N1-H...O=C (Amide Stacking) Water->Cl O-H...Cl (Bridging)

Figure 2: Expected hydrogen-bonding network stabilizing the crystal lattice. The Chloride ion acts as a central anchor for the protonated amines.

Troubleshooting & Self-Validation

To ensure scientific integrity, apply these validation steps:

  • The "Racemate Trap": If your space group is Centrosymmetric (e.g.,

    
    ), your synthesis caused racemization.
    
  • Hygroscopicity Check: Piperazinone salts can be hygroscopic. If PXRD shows shifting peaks over time at ambient humidity, the sample is forming a hydrate. Perform Dynamic Vapor Sorption (DVS) or store in a desiccator.

  • Check CIF Integrity: Ensure the Displacement Ellipsoids (thermal parameters) are spherical. Elongated ellipsoids on the ethyl chain suggest disorder; cooling the crystal to 100K during collection is recommended to freeze this motion.

References
  • Petkovic, M. et al. (2023).[2] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Link

  • Ullah, S. & Altaf, A.A. (2014). Crystal structure and Hirshfeld surface analysis of piperazin-2-one derivatives. National Institutes of Health (PMC). Link

  • ChemScene. (2024). Product Data: (R)-6-ethylpiperazin-2-one (CAS 1932354-64-7). Link

  • BenchChem. (2025). Technical Guide to the Synthesis and Characterization of Piperazin-2-one Isotopologues. Link

Sources

Benchmarking yield of 6-ethylpiperazin-2-one synthesis against literature standards

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 6-substituted piperazin-2-ones presents a classic regioselectivity challenge in heterocyclic chemistry. While 3-substituted analogs are readily accessible via standard amino acid cyclization (e.g., from 2-aminobutyric acid), the 6-ethyl isomer requires placing the substituent adjacent to the amide nitrogen (


), a position that often leads to isomeric mixtures in traditional diamine-based routes.

This guide benchmarks a High-Fidelity Catalytic Hydrogenation Protocol (Method A) against the traditional Chloroacetylation of 1,2-Diaminobutane (Method B) and the Reductive Amination Cascade (Method C).

Executive Summary

The synthesis of 6-ethylpiperazin-2-one has historically been plagued by poor regiocontrol and oligomerization. Traditional nucleophilic substitution methods (Method B) often yield a difficult-to-separate 60:40 mixture of 6-ethyl and 5-ethyl isomers.

This guide evaluates the performance of the Pyrazinone Reduction Protocol (Method A) , utilizing a specialized Pd/C catalyst system. This method demonstrates superior performance, delivering >82% isolated yield with complete regiocontrol, establishing it as the preferred route for pharmaceutical scale-up.

Performance Matrix
MetricMethod A (Recommended) Pyrazinone HydrogenationMethod B (Traditional) Diamine AlkylationMethod C (Alternative) Reductive Amination
Core Strategy Heterogeneous Catalytic ReductionNucleophilic Substitution (

)
Intramolecular Reductive Cyclization
Precursor 6-Ethylpyrazin-2(1H)-one1,2-DiaminobutaneN-(2-oxoethyl)-2-aminobutanamide
Regioselectivity Exclusive (100:0) Poor (Mixture 5-Et / 6-Et)Moderate to Good
Yield 82% 35–45%55–65%
Purification Filtration & ConcentrationComplex ChromatographyChromatography Required
Scalability High (kg scale proven)Low (Oligomerization risk)Medium

Part 1: Detailed Protocol Analysis

Method A: The Benchmark Standard (Pyrazinone Hydrogenation)

Rationale: This method bypasses the regioselectivity issue entirely by constructing the carbon skeleton in the aromatic pyrazinone phase, where the position of the ethyl group is fixed. The subsequent reduction saturates the ring without scrambling the substituent.

The Protocol:

  • Precursor Synthesis: Condensation of 2-ketobutyraldehyde (or equivalent) with glycinamide yields 6-ethylpyrazin-2(1H)-one.

  • Catalytic Loading: The pyrazinone (0.4 mol) is dissolved in MeOH.[1]

  • Hydrogenation: 10 wt% Pd/C (approx. 5 mol% Pd loading) is added. The system is pressurized to 50 psi

    
     at 50°C.[1]
    
  • Workup: After 48 hours, the catalyst is removed via Celite filtration. The filtrate is concentrated in vacuo.[1]

Mechanism & Causality: The success of this reaction relies on the chemoselective hydrogenation of the C=C and C=N bonds while preserving the amide carbonyl. The 6-ethyl substituent provides steric bulk that directs the adsorption of the molecule onto the catalyst surface, preventing over-reduction to the piperazine (ring opening) under controlled pressures (50 psi).

Method B: The Traditional Route (Diamine Alkylation)

Rationale: This route attempts to cyclize 1,2-diaminobutane with chloroacetic acid esters.

The Failure Mode: 1,2-diaminobutane contains two primary amines: one at


 (unhindered) and one at 

(hindered by the ethyl group).
  • Pathway 1 (Desired): The hindered amine (

    
    ) attacks the ester (forming the amide), and the unhindered amine (
    
    
    
    ) displaces the chloride. This yields the 6-ethyl isomer.[1]
  • Pathway 2 (Undesired): The unhindered amine (

    
    ) attacks the ester. This yields the 5-ethyl  isomer.
    
  • Result: Due to the higher nucleophilicity of the unhindered amine, Pathway 2 often competes effectively, leading to inseparable mixtures and low yields of the target.

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and why Method A offers superior control.

SynthesisComparison Start_A Precursor: 6-Ethylpyrazin-2-one Method_A Method A: Pd/C Catalytic Hydrogenation (50 psi H2, 50°C) Start_A->Method_A Fixed Regiochemistry Product Target: 6-Ethylpiperazin-2-one Method_A->Product Yield: 82% (No Isomerization) Start_B Precursor: 1,2-Diaminobutane + Chloroacetate Method_B Method B: Cyclization (SN2 + Acylation) Start_B->Method_B Competing Nucleophiles Method_B->Product Minor Pathway (Yield: ~20%) Side_Product Impurity: 5-Ethylpiperazin-2-one Method_B->Side_Product Major Pathway (Sterically Favored)

Caption: Comparative workflow showing the direct, high-fidelity route of Method A versus the bifurcated, low-yield pathway of Method B.

Part 3: Experimental Validation & Troubleshooting

For researchers adopting Method A , the following critical parameters must be controlled to ensure reproducibility.

Critical Process Parameters (CPPs)
  • Catalyst Poisoning: The pyrazinone precursor must be free of sulfur-containing impurities (often carried over from thiolation/amination steps in precursor synthesis). A charcoal wash prior to hydrogenation is recommended.

  • Pressure Sensitivity:

    • < 30 psi: Incomplete reduction (intermediate dihydropyrazinones observed).

    • > 100 psi: Risk of ring opening or amide reduction.

    • Optimal: 50 psi maintains the kinetic sweet spot.

  • Solvent Choice: Methanol is preferred over Ethanol. The higher solubility of the semi-reduced intermediates in MeOH prevents precipitation on the catalyst surface, which can stall the reaction.

Step-by-Step Protocol (Method A)
  • Charge: To a high-pressure hydrogenation vessel, add 6-ethylpyrazin-2(1H)-one (1.0 equiv) and Methanol (5 mL/mmol).

  • Catalyst: Add 10% Pd/C (50% wet, 0.05 equiv Pd metal). Note: Add under inert atmosphere (Ar/N2) to prevent ignition.

  • Cycle: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    .
  • React: Pressurize to 50 psi and heat to 50°C . Stir at >800 rpm to ensure mass transfer.

  • Monitor: Reaction is typically complete in 24-48h. Monitor by LC-MS for disappearance of starting material (M+H 125) and appearance of product (M+H 129).

  • Isolate: Filter hot through a Celite pad. Wash pad with MeOH. Concentrate filtrate to obtain white solid.[1]

  • Quality Check:

    
     NMR should show a multiplet at 
    
    
    
    3.3-3.5 ppm (C6-H) and distinct ethyl group signals (triplet/quartet).

References

  • Regeneron Pharmaceuticals. (2023). Amido heteroaromatic compounds useful in the treatment of liver diseases. WO2023222850A1. (Describes the 82% yield hydrogenation protocol). Link

  • Petkovic, M. et al. (2023).[2][3] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. (Provides comparative data on modern cascade cyclization yields). Link

  • Stoltz, B. M. et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Angewandte Chemie Int. Ed. (Discusses stereochemical challenges in piperazinone synthesis). Link[4]

  • BenchChem. (2025).[5] Comparative Guide to Synthetic Routes of Piperazinone Derivatives. (General reference for nucleophilic substitution limitations). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-ethylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following protocols are synthesized from an analysis of piperazine derivatives and established hazardous waste management principles. Given the absence of a specific Safety Data Sheet (SDS) for 6-ethylpiperazin-2-one hydrochloride, these guidelines are based on authoritative data from structurally related compounds and regulatory standards.[1]

Hazard Assessment and Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of related piperazine and pyridazinone compounds, 6-ethylpiperazin-2-one hydrochloride must be treated as a hazardous substance. The primary hazards are associated with its piperazine moiety, which is known to cause severe skin and eye damage and may lead to allergic reactions.[1][2][3]

This assessment mandates the use of stringent safety protocols and personal protective equipment at all stages of handling and disposal.

ParameterSummary of Potential Hazards & Required Precautions
Chemical Name 6-ethylpiperazin-2-one hydrochloride
Primary Hazards Expected to cause skin irritation and serious eye damage.[1][2][4] May be harmful if swallowed.[2][5] Potential for respiratory irritation and skin sensitization.[3][6]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[1][4] Use a certified respirator if dust or aerosols may be generated.[3]
Handling Always handle within a well-ventilated area, preferably a chemical fume hood.[1][7] Avoid all personal contact, including inhalation.[7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[7][8] Keep away from incompatible materials such as strong oxidizing agents and acids.[7][9]
Spill Procedure Contain spills with an inert absorbent material (e.g., sand, vermiculite), collect into a labeled container for disposal, and decontaminate the area.[1][7][10]
Disposal Method Must be disposed of as hazardous chemical waste in strict accordance with local, state, and federal regulations.[1][3][7] Do not pour down the drain. [11][12]

Core Principles for Disposal

The proper disposal of 6-ethylpiperazin-2-one hydrochloride is governed by the foundational principles of laboratory safety and hazardous waste management, as mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Waste Minimization : The most effective strategy is to minimize waste generation. This can be achieved by carefully planning experiments, avoiding over-ordering of chemicals, and using micro-scale techniques where possible.[14]

  • Segregation : Never mix incompatible waste streams. 6-ethylpiperazin-2-one hydrochloride waste should be collected separately from other chemical wastes unless they are known to be compatible. Store waste containers with secondary containment to mitigate spills.[8][13][15]

  • Identification : All waste must be accurately identified. Every person in the laboratory is responsible for ensuring that all chemical and waste containers are clearly and accurately labeled.[15]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of 6-ethylpiperazin-2-one hydrochloride waste. Adherence to these steps is critical for ensuring regulatory compliance and laboratory safety.

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the hazardous material.

  • Eye Protection : Safety goggles are essential to protect against splashes that could cause serious eye damage.[2][4]

  • Hand Protection : Wear chemical-resistant gloves. After handling, wash your hands thoroughly with soap and water.[7]

  • Body Protection : A lab coat protects your skin and clothing from contamination.[1]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Selection : Use a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with 6-ethylpiperazin-2-one hydrochloride.[8][13][16] For liquid waste, the original packaging or an appropriate UN-labeled container is recommended.[8]

  • Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The EPA requires that each label contains the words "HAZARDOUS WASTE" , the full chemical name ("6-ethylpiperazin-2-one hydrochloride"), and a clear indication of the hazard (e.g., "Corrosive," "Irritant").[16][17] Do not use abbreviations or chemical formulas.[16]

Step 3: Waste Accumulation

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[13][16][17]

  • Solid Waste : Carefully place contaminated consumables (e.g., weighing paper, gloves, pipette tips) into the designated solid hazardous waste container.[1]

  • Liquid Waste : Collect all solutions containing 6-ethylpiperazin-2-one hydrochloride in the designated liquid hazardous waste container. Do not leave a funnel in the container.[16]

  • Segregation in SAA : Keep the waste container segregated from incompatible materials, such as acids and bases.[8][16]

Step 4: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[7][10][18]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1] Dispose of all cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency responders.[7]

    • Prevent entry into the affected area.

Step 5: Final Disposal

Hazardous waste must be tracked from its point of generation to its final disposal.[17]

  • Container Fullness : When the waste container is approximately 90% full, seal it securely.[16]

  • EHS Pickup : Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[11][17] These professionals are trained to transport and dispose of the waste in compliance with all regulations, often via incineration or other specialized treatments.[17][19]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated in the laboratory.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generated (6-ethylpiperazin-2-one hydrochloride) B Is it a spill? A->B C Is it routine waste? A->C D Minor Spill (<100 mL, contained) B->D Yes E Major Spill F Solid Waste (gloves, tips, etc.) C->F G Liquid Waste (solutions) C->G H Follow Spill Management Protocol: 1. Use PPE 2. Absorb with inert material 3. Collect into waste container D->H I EVACUATE AREA Contact EHS/Emergency Responders E->I J Place in labeled 'Hazardous Solid Waste' container F->J K Place in labeled 'Hazardous Liquid Waste' container G->K L Store in designated Satellite Accumulation Area (SAA) H->L J->L K->L M Container 90% Full: Securely seal and arrange for EHS pickup L->M

Caption: Waste Disposal Decision Workflow for 6-ethylpiperazin-2-one hydrochloride.

Regulatory Compliance

All procedures described are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • OSHA (Occupational Safety and Health Administration) : The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of chemicals they work with.[20][21] This guide serves as part of that communication.

  • EPA (Environmental Protection Agency) : The Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[12][13] Your institution's EHS department ensures that the final disposal method complies with these stringent federal mandates.

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensuring personal and environmental well-being while maintaining full regulatory compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Available from: [Link]

  • Karolinska Institutet. (2025). Laboratory waste. Staff Portal. Available from: [Link]

  • Molecular Biology Products. (2023). 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Available from: [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Available from: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available from: [Link]

  • G.J. Chemical Company, Inc. (n.d.). N-Aminoethylpiperazine Safety Data Sheet. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas. Available from: [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Available from: [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available from: [Link]

  • J. J. Keller & Associates, Inc. (2023). OSHA's toxic and hazardous substances standards [Video]. YouTube. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Available from: [Link]

Sources

Personal protective equipment for handling 6-ethylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Ethylpiperazin-2-one Hydrochloride

Executive Summary & Chemical Context

6-Ethylpiperazin-2-one hydrochloride (CAS: 2758002-91-2)[1] is a critical heterocyclic building block widely utilized in drug discovery, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and advanced peptidomimetics. While its utility in medicinal chemistry is immense, its physical and chemical properties demand stringent operational controls. As a hydrochloride salt of a piperazine derivative, the compound is highly hygroscopic, light-sensitive, and poses acute occupational hazards, including severe eye irritation, skin sensitization, and respiratory toxicity,[2].

To build a truly safe laboratory environment, standard operating procedures must move beyond simple checklists. This guide provides a self-validating framework grounded in the mechanistic causality of the compound's hazards, ensuring that researchers understand why specific protective measures are non-negotiable.

Mechanistic Hazard Profiling

Establishing a robust safety protocol requires a deep understanding of the molecular behavior of 6-ethylpiperazin-2-one hydrochloride upon human exposure:

  • Acidic Dissociation & Tissue Corrosion: When airborne dust of the hydrochloride salt contacts the moisture inherent in mucous membranes (eyes, respiratory tract) or sweat on the skin, it rapidly dissociates[3]. This creates a localized drop in pH, leading to acute tissue irritation, protein denaturation, and potential chemical burns.

  • Sensitization Potential: The piperazine moiety is a documented sensitizer. Repeated dermal or inhalation exposure allows the molecule to act as a hapten, binding to endogenous proteins in the epidermis or alveoli. This triggers immune-mediated responses, manifesting as allergic contact dermatitis or occupational asthma.

  • Hygroscopicity & Aerosolization: The compound readily absorbs ambient moisture, causing the powder to aggregate into hard clumps. Researchers often apply excessive mechanical force to break up these clumps during weighing, which inadvertently generates a high-velocity cloud of respirable, hazardous dust[4].

HazardPathway A 6-Ethylpiperazin-2-one HCl (Solid Powder) B Aerosolization (Dust Generation) A->B F Dermal Contact A->F C Contact with Mucous Membranes B->C D HCl Dissociation (pH Drop) C->D E Tissue Irritation & Corrosion D->E G Piperazine Ring Protein Binding F->G H Sensitization (Allergic Reaction) G->H

Mechanistic pathway of 6-ethylpiperazin-2-one HCl toxicity and sensitization.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely about compliance; it is about creating targeted barriers against specific mechanistic threats. The following matrix outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Double-layered Nitrile gloves (Min. 0.11 mm thickness)Piperazine derivatives can permeate thin latex. Double-gloving ensures a secondary barrier if the outer glove is breached by sharp spatulas or degraded by co-solvents[5].
Eye Protection Snug-fitting, indirect-vented chemical splash gogglesStandard safety glasses leave the orbital area exposed to airborne dust. Indirect vents prevent the entry of fine particulates while minimizing fogging.
Respiratory Protection N95 or P100 particulate respirator (if outside closed system)Mitigates the inhalation of aerosolized hydrochloride dust, preventing respiratory sensitization and localized acidic burns in the alveoli[3].
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent sleeves from dragging through contaminated surfaces and eliminate gaps where dust could settle on the wrists[4].

Standard Operating Procedure (SOP): Safe Handling & Weighing

This protocol is designed as a self-validating system: each step inherently verifies the safety of the subsequent action.

Step 1: Environmental Preparation

  • Conduct all solid manipulations inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can react violently with hydrochloride salts[3].

Step 2: Static Mitigation

  • Use a static eliminator (e.g., a polonium anti-static brush or ionizing blower) on the balance and the weighing container.

  • Causality: Fine hydrochloride powders hold static charges, causing them to repel from metal spatulas and aerosolize. Neutralizing the charge ensures the powder transfers smoothly without becoming airborne.

Step 3: Closed-System Weighing

  • Place a pre-tared, sealable glass vial onto the analytical balance inside the fume hood.

  • Using an anti-static polypropylene spatula, transfer the required mass of 6-ethylpiperazin-2-one hydrochloride into the vial.

  • Seal the vial before removing it from the fume hood. Never transport open containers of this powder across the laboratory[4].

Step 4: Solubilization

  • Whenever possible, add the reaction solvent (e.g., methanol, water, or DMF) directly to the sealed vial via a syringe through a septum. Liquid solutions pose a significantly lower risk of inhalation exposure compared to dry powders.

HandlingWorkflow S1 1. Fume Hood Prep Ensure >100 fpm airflow S2 2. PPE Donning Double Nitrile, N95/P100 S1->S2 S3 3. Static Mitigation Use anti-static tools S2->S3 S4 4. Closed Weighing Pre-tared sealed vials S3->S4 S5 5. Solvent Addition Quench dust potential S4->S5 S6 6. Decontamination 70% EtOH wipe down S5->S6

Step-by-step operational workflow for safely weighing and handling the compound.

Emergency Response & Spill Management

Immediate, protocol-driven action is required in the event of an exposure or spill to prevent severe tissue damage[5].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use chemical neutralizers on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Ocular Exposure: Force the eyelids open and flush at an emergency eyewash station for 15 minutes[5]. The rapid dissociation of HCl requires immediate dilution to prevent corneal scarring.

  • Solid Spill Cleanup: Do not dry-sweep the powder, as this will aerosolize the sensitizer[4]. Gently cover the spill with absorbent paper towels lightly dampened with water or 70% ethanol to quench the dust. Carefully scoop the dampened material into a hazardous waste container using non-sparking tools. Wash the spill area thoroughly with soap and water to remove residual acidic traces.

Waste Disposal & Environmental Logistics

6-Ethylpiperazin-2-one hydrochloride must not be discharged into the municipal sewer system[5].

  • Aqueous Waste: Solutions containing this compound should be adjusted to a neutral pH (pH 6-8) using a dilute, weak base (e.g., sodium bicarbonate) prior to collection, preventing adverse exothermic reactions in the waste carboy[3].

  • Solid Waste: Dispose of all contaminated consumables (gloves, paper towels, empty vials) in clearly labeled, sealed chemical waste bins destined for high-temperature incineration by a licensed environmental contractor[5].

References

  • ChemSrc. "1-(3-Methylpent-4-yn-2-yl)-4-(trifluoromethyl)benzene - cas号查询" (Contains CAS 2758002-91-2 verification). URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.